4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-10(9-5-3-2-4-6-9)11-12(14)15-7-16-13(11)17-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXQLKPTBRODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Foreword for the Research Professional
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of interactions with various biological targets. The specific analogue, 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine, presents as a key intermediate or a potential pharmacophore in its own right. The chloro substituent at the 4-position offers a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery campaigns. Understanding the fundamental physicochemical properties of this core structure is not merely an academic exercise; it is a critical prerequisite for any rational drug design and development program. Poor solubility, unfavorable pKa, or unforeseen instability can terminate the progression of an otherwise promising candidate.
This guide provides a comprehensive framework for the detailed physicochemical characterization of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine. It is structured not as a rigid protocol but as a logical workflow, guiding the researcher from structural confirmation to the nuanced determination of key drug-like properties. The methodologies described are grounded in established analytical principles, ensuring the generation of robust and reliable data.
I. Structural Elucidation and Verification
Prior to any detailed physicochemical analysis, unambiguous confirmation of the chemical structure is paramount. The following spectroscopic techniques, used in concert, provide a comprehensive structural picture.
A. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm the connectivity of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Data Analysis: Compare the experimentally determined monoisotopic mass of the [M+H]⁺ ion with the theoretically calculated mass. A mass accuracy of < 5 ppm is considered acceptable for confirmation of the elemental composition.
Expected Data:
| Parameter | Theoretical Value |
| Chemical Formula | C₁₃H₁₀ClN₃S |
| Molecular Weight | 275.76 g/mol |
| Monoisotopic Mass | 275.0284 |
| Expected [M+H]⁺ | 276.0357 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the signals to assign protons to their respective positions in the molecule. The phenyl group protons are expected in the aromatic region (typically δ 7.0-8.0 ppm), and the methyl group protons will appear as a singlet in the aliphatic region (typically δ 2.0-3.0 ppm).
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to assign each carbon atom. The number of signals should correspond to the number of unique carbon environments in the molecule.
-
C. X-ray Crystallography
For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Data Analysis: The refined structure will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.
II. Purity Assessment
The purity of the compound is a critical parameter that can significantly impact the accuracy of all other physicochemical measurements. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing purity.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: Use an HPLC system equipped with a C18 stationary phase column and a UV detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point.
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for in-depth physicochemical characterization.
III. Determination of Key Physicochemical Properties
A. Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Finely powder the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).
B. Solubility
Solubility is a critical determinant of a drug's bioavailability. It should be assessed in both aqueous and organic solvents.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), and organic solvents like ethanol and DMSO.
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
-
-
Data Reporting: Report the solubility in units of mg/mL or µM.
C. Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Given the presence of nitrogen atoms in the pyrimidine ring, 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is expected to be a weak base.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound of known concentration in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. Specialized software is often used for accurate pKa calculation from the titration data.
IV. Visualizing the Workflow and Structure
Clear visual representations of the molecular structure and the characterization workflow are essential for effective communication of the scientific process.
Caption: Workflow for the physicochemical characterization of a novel compound.
V. Conclusion
The systematic application of the analytical methodologies outlined in this guide will yield a comprehensive physicochemical profile of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine. This data set is foundational for any subsequent studies, including in vitro biological assays, formulation development, and pharmacokinetic evaluations. A thorough understanding of these core properties at an early stage is an indispensable component of an efficient and successful drug discovery program.
References
- Note: As specific experimental data for 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is not widely published, the following references provide authoritative guidance on the analytical techniques described.
-
High-Resolution Mass Spectrometry: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
-
NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
X-ray Crystallography: Clegg, W., Blake, A. J., Ibers, J. A., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
-
HPLC: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Solubility and pKa Determination: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
Solubility and Stability of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: A Technical Guide
Executive Technical Summary
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (CAS: 610274-04-9) is a high-value heterocyclic scaffold used primarily as an electrophilic intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and antimicrobial agents.[1][2] Its utility stems from the high reactivity of the chlorine atom at the C-4 position, which serves as a "warhead" for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[2]
However, this reactivity imposes strict stability constraints.[2] The compound is moisture-sensitive and prone to hydrolysis, converting to the thermodynamically stable but synthetically inert lactam form (thienopyrimidin-4-one).[2] This guide provides the physicochemical grounding required to handle, store, and utilize this compound without compromising its integrity.
Physicochemical Profile
Understanding the intrinsic properties of the molecule is the first step in designing robust experimental protocols.
| Property | Specification / Value | Technical Note |
| Molecular Formula | C₁₃H₉ClN₂S | Heteroaromatic bicyclic system. |
| Molecular Weight | 260.74 g/mol | Suitable for fragment-based drug discovery. |
| Physical State | White to pale yellow solid | Color change (to yellow/orange) often indicates hydrolysis or oxidation.[2] |
| LogP (Predicted) | ~4.1 | Highly lipophilic due to the 5-phenyl and 6-methyl groups. |
| H-Bond Donors | 0 | No -NH or -OH groups in the parent structure. |
| H-Bond Acceptors | 3 | N-1, N-3, and S atoms. |
| Melting Point | 126–128 °C (Analogous) | Sharp melting point indicates high purity; broadening suggests hydrolysis.[2] |
Solubility Analysis
The solubility profile of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is dictated by its lipophilic phenyl-thieno core and the lack of polar hydrogen-bond donors.
Solvent Compatibility Matrix[2]
| Solvent Class | Suitability | Recommended Solvents | Operational Notes |
| Aprotic Polar | High | DMSO, DMF, DMA | Primary choice for stock solutions. Soluble >50 mg/mL. Use anhydrous grades to prevent hydrolysis. |
| Chlorinated | High | DCM, Chloroform | Ideal for synthesis/extraction. Excellent solubility.[2] DCM is the standard solvent for reaction workups. |
| Esters/Ethers | Moderate | Ethyl Acetate, THF | Good for purification (crystallization/column chromatography).[2] |
| Protic | Low / Risk | Methanol, Ethanol | Avoid for storage. High risk of solvolysis (alcoholysis) to form alkoxy byproducts over time.[2] |
| Aqueous | Insoluble | Water, PBS | Insoluble.[2] Requires co-solvents (DMSO) or surfactants for biological assays.[2] |
Critical Protocol: Preparation of Stock Solutions
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[2]
-
Concentration: Typically 10–100 mM.
-
Procedure:
-
Weigh the solid in a vial purged with nitrogen.
-
Add anhydrous DMSO via syringe.
-
Vortex for 30 seconds. Sonicate only if necessary (max 1 minute) to avoid heating.
-
Validation: Solution must be clear. Any turbidity suggests the presence of the hydrolyzed "one" byproduct (which is significantly less soluble in organic solvents).[2]
-
Stability and Reactivity Profile
The stability of this compound is inversely proportional to the reactivity of the C-4 chlorine atom. The primary degradation pathway is hydrolysis , driven by moisture and catalyzed by trace acids.[2]
Degradation Mechanism: Hydrolysis
The C-4 position is electron-deficient (electrophilic).[2] Water acts as a nucleophile, attacking C-4 and displacing the chloride ion.[2] This results in the formation of 6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.[2]
Why this matters: The hydrolysis product is chemically inert to SNAr conditions. Using degraded starting material will result in failed coupling reactions and difficult purifications.
Visualization of Stability Pathways[2]
Figure 1: Competitive reaction pathways. Hydrolysis (red) competes with the desired synthesis (green).[2] The hydrolysis product is a "dead end" in synthesis.[2]
Stability Testing Protocol (HPLC)
To validate the integrity of your batch, use the following self-validating HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Expected Result:
-
Parent (4-Cl): Elutes later (more lipophilic).[2]
-
Hydrolysis Product (4-one): Elutes earlier (more polar due to lactam/hydroxyl tautomer).
-
Acceptance Criteria: Purity > 95% area under the curve (AUC).
-
Handling and Storage Guidelines
Based on the stability profile, the following storage hierarchy is mandatory for maintaining reagent quality.
Storage Conditions
-
Temperature: -20°C is optimal; 2–8°C is acceptable for short-term (<1 month).
-
Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic in the sense that surface moisture triggers degradation.
-
Container: Amber glass vials with Teflon-lined caps. Seal with Parafilm to prevent moisture ingress.
Handling Workflow
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.
-
Weighing: Weigh quickly. If high precision is needed, weigh inside a glovebox or a nitrogen-flushed desiccator.[2]
-
Solvent Addition: Use only anhydrous solvents (water content < 50 ppm).[2]
Experimental Workflow: Stability-Indicating Purification
If your compound has degraded (turned yellow or shows <90% purity), purification is required before use in biological assays.[2]
Figure 2: Purification strategy.[2] The lipophilic 4-chloro compound elutes easily with non-polar solvents, while the polar hydrolysis product adheres to the silica.[2]
References
-
Sigma-Aldrich. 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine Product Sheet. Accessed 2025.[3]
-
ChemicalBook. 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine Properties and Safety.
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Chlorothieno[2,3-d]pyrimidine. [2]
-
Santa Cruz Biotechnology. 4-Chloro-6-methylthieno[2,3-d]pyrimidine Product Data.
-
Thermo Fisher Scientific. Thienopyrimidine Building Blocks.
Sources
Starting materials for 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine synthesis
Technical Synthesis Guide: 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Executive Summary
This technical guide details the synthetic pathway for 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine , a privileged scaffold in medicinal chemistry often utilized in the development of GnRH antagonists (e.g., Relugolix precursors) and tyrosine kinase inhibitors.[1]
The synthesis relies on a convergent three-step strategy:
-
Gewald Reaction: Construction of the fully substituted thiophene core using a regioselective condensation of phenylacetone.[1]
-
Niementowski-type Cyclization: Fusion of the pyrimidine ring using formamide.[1]
-
Deoxychlorination: Conversion of the lactam to the chloro-heterocycle using phosphorus oxychloride (
).[1]
Part 1: Critical Starting Materials & Specifications
The synthesis hinges on the quality of the starting ketone and the stability of the activated nitrile.[1]
Material Inventory
| Reagent / Solvent | CAS Number | Role | Purity Req. | Critical Specification |
| 1-Phenylpropan-2-one (Phenylacetone) | 103-79-7 | Scaffold Core | >98% | Controlled Substance: Must be free of phenylacetic acid impurities.[1] |
| Ethyl Cyanoacetate | 105-56-6 | C2-C3 Synthon | >99% | Free of cyanoacetic acid (check acidity).[1] |
| Sulfur (Elemental) | 7704-34-9 | Heteroatom Source | >99.5% | Finely powdered ( |
| Morpholine | 110-91-8 | Catalyst | >99% | Dry; water content <0.5%.[1] |
| Formamide | 75-12-7 | Cyclization Agent | >99% | Deionized; ammonia-free.[1] |
| Phosphorus Oxychloride | 10025-87-3 | Chlorinating Agent | 99% | Colorless; avoid yellow/orange aged samples.[1] |
Regulatory Warning: 1-Phenylpropan-2-one (Phenylacetone) is a listed precursor (e.g., DEA List I in the US) due to its use in amphetamine synthesis.[1] Researchers must verify local compliance or consider purchasing the downstream intermediate Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate directly if regulatory permits are unavailable.[1]
Part 2: Step-by-Step Synthetic Protocol
Step 1: The Gewald Synthesis (Thiophene Construction)
Objective: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.[1]
Rationale: The Gewald reaction is multicomponent and regioselective.[1] Using phenylacetone, the condensation occurs preferentially at the more acidic benzylic methylene (
Workflow Diagram:
Caption: Regioselective assembly of the thiophene core via Gewald condensation.[1]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Mixing: Charge the flask with 1-phenylpropan-2-one (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Ethanol (5 vol).
-
Catalysis: Add Morpholine (1.0 eq) dropwise. Note: The reaction is exothermic; maintain temp <50°C.
-
Sulfur Addition: Add Elemental Sulfur (1.0 eq) in a single portion.
-
Reaction: Heat the mixture to 60–70°C for 12 hours. The suspension will darken, and sulfur will dissolve as the thiophene forms.[1]
-
Workup: Cool to 0°C. The product usually precipitates as a solid.[1]
-
Purification: Filter the solid. Wash with cold ethanol.[1] If "oiling out" occurs, triturate with hexanes/diethyl ether.[1]
Step 2: Pyrimidine Ring Closure
Objective: Synthesis of 6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. Rationale: Formamide serves as both the C1 synthon and the solvent.[1] High temperatures are required to drive the formation of the intermediate formimidate and subsequent cyclization.[1]
Protocol:
-
Setup: Mix the thiophene ester (from Step 1) with Formamide (10–15 vol) in a flask equipped with a distillation head (to remove ethanol/water byproducts).
-
Reaction: Heat to 180–190°C.
-
Critical Control Point: Ensure the temperature is sufficient to distill off the ethanol formed during transesterification/cyclization.[1]
-
-
Monitoring: HPLC will show the disappearance of the amine peak.[1] Reaction time is typically 4–6 hours.[1]
-
Workup: Cool the mixture to ~80°C and pour slowly into ice-cold water (20 vol). The lactam will precipitate.[1]
-
Isolation: Filter and wash thoroughly with water to remove residual formamide.[1] Dry in a vacuum oven at 50°C.
Step 3: Chlorination (Deoxychlorination)
Objective: Synthesis of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine.[1]
Rationale: The lactam tautomer reacts with
Workflow Diagram:
Caption: Conversion of the lactam to the chloro-heterocycle via Vilsmeier-Haack activation.
Protocol:
-
Setup: Use a dry flask under inert atmosphere (
). -
Addition: Suspend the pyrimidinone (1.0 eq) in
(5–8 vol). -
Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (0.1 eq). Caution: Gas evolution.[1]
-
Reaction: Reflux (approx. 105°C) for 2–4 hours. The suspension will clear to a homogeneous solution.[1]
-
Quench (Hazardous):
-
Remove excess
via rotary evaporation (if possible) to reduce quench violence.[1] -
Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C.
-
-
Extraction: Neutralize with
(aq) to pH 7–8. Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] -
Final Isolation: Dry organic layer over
, filter, and concentrate. The product is typically a shelf-stable solid.[1]
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Incomplete Knoevenagel condensation.[1] | Pre-stir ketone, nitrile, and base for 30 mins before adding sulfur.[1] |
| Step 1: Sticky Tar | Polymerization of cyanoacetate.[1] | Use Ethanol/Water (9:1) mix or reduce temperature to 50°C. |
| Step 3: Hydrolysis | Incomplete drying of Step 2 product.[1] | Ensure pyrimidinone is bone-dry; water reacts violently with |
| Step 3: Reversion | Hydrolysis during workup.[1] | Perform the ice quench quickly and keep pH neutral/basic; acidic aqueous conditions hydrolyze the Cl back to OH.[1] |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94–100.[1][2]
-
Sabnis, R. W. (2008).[1] The Gewald Reaction. In Sulfur Chemistry (pp. 1-30).[1] Springer.[1] [1]
-
Puthiaraj, P., et al. (2016).[1] Synthesis of thieno[2,3-d]pyrimidine derivatives via Gewald reaction and their biological evaluation. European Journal of Medicinal Chemistry, 114, 237-248.[1] [1]
-
World Health Organization (WHO). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.[1] (Reference for Phenylacetone regulation).
Sources
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine, a fundamental component of nucleic acids, allows it to interact with a wide array of biological targets, making it a versatile starting point for the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the thieno[2,3-d]pyrimidine scaffold, from its synthesis to its diverse applications in drug discovery, with a focus on the underlying principles that govern its biological activity.
The Allure of a Bioisostere: Physicochemical Properties and Synthetic Strategies
The thieno[2,3-d]pyrimidine nucleus is considered a bioisostere of purine and quinazoline, enabling it to act as a competitive inhibitor for enzymes that recognize these endogenous ligands.[2][3] This inherent biological relevance, coupled with its amenability to chemical modification at various positions, has fueled its exploration in medicinal chemistry.
Key Synthetic Pathways
The construction of the thieno[2,3-d]pyrimidine core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the final molecule.
One of the most common and versatile methods starts from substituted 2-aminothiophene-3-carbonitriles. These intermediates can be readily prepared via the Gewald reaction.[3][4] From there, cyclization with various reagents can afford the desired thieno[2,3-d]pyrimidine.
A widely employed strategy involves the reaction of 2-aminothiophene-3-carbonitrile with acyl chlorides in the presence of an acid catalyst to yield thieno[2,3-d]pyrimidin-4-one derivatives.[3] Another approach utilizes a Dimroth rearrangement, where a condensation reaction with anilines can lead to diverse N-substituted thieno[2,3-d]pyrimidines.[3][4][5]
Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives
-
Step 1: Synthesis of 2-aminothiophene-3-carbonitrile (Gewald Reaction). To a mixture of a ketone or aldehyde, malononitrile, and elemental sulfur in a suitable solvent like ethanol, a base such as triethylamine is added at room temperature. The reaction is typically stirred for several hours until completion. The product is then isolated by filtration.[3][4]
-
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one core. The 2-aminothiophene-3-carbonitrile intermediate is refluxed with an appropriate acyl chloride in a solvent like 1,4-dioxane, often in the presence of concentrated HCl in ethanol.[3] The resulting product is then isolated and purified.
Caption: A generalized workflow for the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives.
A Scaffold for Diverse Therapeutic Targets
The true power of the thieno[2,3-d]pyrimidine scaffold lies in its remarkable versatility. By strategically modifying the substituents at various positions of the bicyclic core, researchers have developed potent and selective inhibitors for a wide range of therapeutic targets.
Anticancer Activity: A Kinase Inhibition Powerhouse
A significant portion of research on thieno[2,3-d]pyrimidines has focused on their potential as anticancer agents, primarily through the inhibition of protein kinases.[6] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors of EGFR, a key driver in many epithelial cancers.[7] These compounds often act as bioisosteres of quinazoline-based EGFR inhibitors like gefitinib and erlotinib.[3][8] Structure-activity relationship (SAR) studies have revealed that substitutions at the C4 position with anilino moieties are critical for potent inhibitory activity.[7][8]
| Compound | R1 (at C2) | R2 (at C4) | EGFR IC50 (nM) |
| 1 | Phenyl | 3-chloro-4-fluoroanilino | 15 |
| 2 | 4-methoxyphenyl | 3-chloro-4-fluoroanilino | 8 |
| 3 | Phenyl | 3-ethynylanilino | 12 |
Table 1: Representative SAR data for thieno[2,3-d]pyrimidine-based EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
2.1.2. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key regulator of angiogenesis, making it an attractive target for cancer therapy.[9] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[9][10] These compounds have demonstrated significant cytotoxic activities against various cancer cell lines.[9]
2.1.3. Other Kinase Targets:
The inhibitory activity of thieno[2,3-d]pyrimidines extends to a range of other kinases implicated in cancer, including:
-
Phosphoinositide 3-kinase (PI3K): Derivatives with a 2-aryl-4-morpholino substitution pattern have shown promising inhibitory action against PI3K isoforms.[7]
-
c-Met: Dual inhibitors of c-Met and VEGFR-2 have been developed from the thieno[2,3-d]pyrimidine scaffold.[10]
-
Atypical Protein Kinase C (aPKC): These inhibitors have potential applications in controlling vascular permeability and cytokine-induced edema.[11][12]
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer, which is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[7]
Antimicrobial Activity: A New Frontier
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. The thieno[2,3-d]pyrimidine scaffold has shown promise in this area, with derivatives exhibiting activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13][14][15] Some of these compounds are believed to act as prodrugs, being activated by bacterial nitroreductases.[13]
| Compound | Organism | MIC (µg/mL) |
| TPD-1 | MRSA | 2-16 |
| TPD-2 | VRE | 2-16 |
Table 2: Minimum Inhibitory Concentrations (MICs) of representative thieno[2,3-d]pyrimidinediones against resistant bacterial strains.[14]
Anti-inflammatory Properties: Targeting Key Enzymes
Inflammation is a complex biological response implicated in numerous diseases. Thieno[2,3-d]pyrimidine derivatives have been investigated as anti-inflammatory agents, with some compounds demonstrating dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX).[16] Others have shown analgesic and anti-inflammatory activities comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, but with potentially better gastrointestinal safety profiles due to the absence of a carboxylic acid moiety.[17][18][19]
Central Nervous System (CNS) Applications
The versatility of the thieno[2,3-d]pyrimidine scaffold extends to the central nervous system. Recently, a derivative was identified as a novel negative allosteric modulator (NAM) of the dopamine D2 receptor, highlighting its potential for the development of treatments for neuropsychiatric disorders.[20]
Future Perspectives and Conclusion
The thieno[2,3-d]pyrimidine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on further elucidating the structure-activity relationships for various targets, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring novel therapeutic applications. The rich chemistry and diverse biological activities of thieno[2,3-d]pyrimidines offer a fertile ground for the discovery of the next generation of drugs to combat a wide range of human diseases.
References
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI.
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PMC.
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Available at: [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
-
Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential. PubMed. Available at: [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. Available at: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][21][22]triazolo[1,5-a]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
-
Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. PubMed. Available at: [Link]
-
Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. ResearchGate. Available at: [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. PubMed. Available at: [Link]
-
Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine... ResearchGate. Available at: [Link]
-
Thieno[2,3‐d]pyrimidine‐Core Compounds Show Activity against Clinically Relevant Gram‐Positive Bacteria. ResearchGate. Available at: [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. Available at: [Link]
-
Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]
-
(PDF) Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". Available at: [Link]
-
(PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. Available at: [Link]
-
Newest Developments in the Preparation of Thieno[2,3- d ]pyrimidines. ResearchGate. Available at: [Link]
-
A Thieno[2,3- d]pyrimidine Scaffold Is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor. PubMed. Available at: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Semantic Scholar. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Publishing. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Thieno[2,3- d]pyrimidine Scaffold Is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cell-based Assays: Characterizing 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine Activity
Introduction: Unveiling the Cellular Activity of a Novel Thienopyrimidine Compound
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, renowned for its role as a bioisostere of purine. This structural similarity has made it a cornerstone in the design of potent kinase inhibitors targeting a range of enzymes crucial to cancer cell signaling, such as VEGFR-2, c-Met, EGFR, and PI3K.[1][2][3] Novel derivatives, including 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine, emerge from rational drug design with high potential for therapeutic efficacy. However, translating this potential into a validated mechanism of action requires a systematic and rigorous panel of cell-based assays.
This guide provides an integrated suite of protocols designed for researchers, scientists, and drug development professionals to comprehensively characterize the cellular activity of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (referred to herein as "ThienoCompound-X"). Moving beyond a simple list of steps, we delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system to build a robust pharmacological profile. The workflow is logically structured, beginning with broad phenotypic assessments of cytotoxicity and culminating in specific, mechanistic assays that confirm direct target engagement and functional inhibition within the complex cellular environment.
Part 1: Primary Assessment of Cellular Phenotype
The initial goal is to understand the macroscopic effect of ThienoCompound-X on cancer cells. Does it inhibit proliferation? Does it induce cell death? Does it interfere with the cell division cycle? The following assays provide definitive answers to these foundational questions.
Assay 1.1: Cell Viability and Cytotoxicity Profile
Expertise & Rationale: The first step for any potential anti-cancer agent is to determine its dose-dependent effect on cell viability. The MTT assay is a classic, reliable colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) - a key measure of compound potency.[4][5]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer, HepG2 for liver cancer, or A549 for lung cancer) in appropriate media until they reach ~80% confluency.[3][4][6]
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of ThienoCompound-X in DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a "vehicle control" with the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to solubilize the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Recommendation | Rationale |
| Cell Lines | HCT-116, HepG2, MCF-7, A549 | Represent different cancer types; widely used for thienopyrimidine screening.[3][7] |
| Seeding Density | 3,000 - 8,000 cells/well | Ensures cells are in an exponential growth phase during treatment. |
| Treatment Duration | 48 - 72 hours | Allows sufficient time for the compound to exert its anti-proliferative effects. |
| Vehicle Control | DMSO concentration ≤ 0.5% | Minimizes solvent-induced cytotoxicity. |
Assay 1.2: Mechanism of Cell Death - Apoptosis Induction
Expertise & Rationale: Observing a loss of cell viability is not enough; it is critical to distinguish between programmed cell death (apoptosis) and necrosis. Many effective anticancer drugs, particularly kinase inhibitors, function by inducing apoptosis.[8][9] A highly sensitive and specific method to detect apoptosis is to measure the activity of caspases, the key executioner enzymes in the apoptotic cascade.[10] The Caspase-Glo® 3/7 Assay provides a luminescent readout of caspase-3 and -7 activity, which is directly proportional to the level of apoptosis.[11]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate at the same density as the MTT assay.
-
Incubate for 24 hours to allow attachment.
-
Treat cells with ThienoCompound-X at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x, and 5x IC50). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubate for a relevant period to induce apoptosis (typically 12, 24, or 48 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well of the 96-well plate.
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) for each treatment condition. A dose-dependent increase in luminescence compared to the vehicle control indicates that ThienoCompound-X induces apoptosis through the activation of executioner caspases-3 and -7.
-
Assay 1.3: Effect on Cell Cycle Progression
Expertise & Rationale: Kinase inhibitors frequently disrupt the highly regulated process of cell division, leading to arrest at specific phases of the cell cycle.[12][13] Analyzing the DNA content of a cell population using flow cytometry is the gold standard for determining cell cycle distribution.[14] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[15] By staining cells with PI and measuring their fluorescence intensity, we can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n).[16][17] An accumulation of cells in a particular phase suggests the compound interferes with checkpoints governing that stage.
Experimental Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Cell Culture and Treatment:
-
Seed 1-2 x 10⁶ cells in 100 mm dishes or T-75 flasks.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with ThienoCompound-X at 1x and 2x its IC50 value, alongside a vehicle control, for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells (to include apoptotic cells) and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their DNA.[18]
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at ~610 nm (e.g., using a PE-Texas Red or similar channel).
-
Collect at least 20,000 events per sample.
-
Generate a histogram of fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify any compound-induced cell cycle arrest. A sub-G1 peak can also be quantified, which represents apoptotic cells with fragmented DNA.[15]
-
Part 2: Target Identification and Mechanistic Validation
After establishing a clear cellular phenotype (e.g., cytotoxic, pro-apoptotic, G2/M arrest), the next critical phase is to verify that ThienoCompound-X directly engages its intended molecular target(s) within the cell and inhibits their function.
Assay 2.1: In-Cell Target Engagement Confirmation
Expertise & Rationale: A common reason for the failure of kinase inhibitors in clinical development is a discrepancy between high potency in biochemical assays and weak activity in cellular assays, often due to poor cell permeability or high intracellular ATP concentrations.[19] Therefore, confirming that the compound binds to its target inside intact cells is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[20] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[21][22] This change can be detected by quantifying the amount of soluble protein remaining after a heat challenge.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one known to express the putative kinase target) to ~80-90% confluency.
-
Harvest cells and resuspend them in PBS at a concentration of 10-20 x 10⁶ cells/mL.
-
Treat one aliquot of cells with a high concentration of ThienoCompound-X (e.g., 10-50 µM) and another with vehicle (DMSO) for 1 hour at 37°C.[23]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into separate PCR tubes.
-
Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control (room temperature).[20]
-
Cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, insoluble fraction (pellet).[20]
-
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific to the putative target kinase.
-
Detect with an HRP-conjugated secondary antibody and an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and provides direct evidence of target engagement.
-
Assay 2.2: Quantitative In-Cell Affinity and Occupancy
Expertise & Rationale: While CETSA confirms binding, techniques like the NanoBRET™ Target Engagement assay can provide quantitative data on compound affinity and residence time in live cells.[24][25] This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is expressed as a fusion with a highly efficient NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target's active site is added. When the tracer is bound, its proximity to the luciferase results in a high BRET signal. A test compound that competes for the same binding site will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[26][27] This allows for the calculation of an intracellular IC50.
Experimental Protocol: NanoBRET™ Target Engagement Assay Overview
-
Cell Preparation:
-
Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[28]
-
Culture the cells for ~24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM® Reduced Serum Medium.
-
-
Assay Setup:
-
Dispense cells into a 384-well plate.
-
Add the specific NanoBRET™ tracer at a pre-determined optimal concentration.
-
Add ThienoCompound-X in a serial dilution.
-
-
Substrate Addition and Reading:
-
Allow the plate to equilibrate for 2 hours at 37°C.[29]
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Read the plate within 20 minutes on a luminometer capable of simultaneously measuring the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the compound concentration to generate a competition binding curve and determine the intracellular IC50.
-
Assay 2.3: Target Functional Inhibition - Downstream Signaling
Expertise & Rationale: Confirming target binding is essential, but demonstrating functional inhibition of the target's activity is the ultimate proof of mechanism. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates.[30] Western blotting with phospho-specific antibodies is a direct and widely used method to assess the phosphorylation status of key signaling proteins. For example, if ThienoCompound-X is hypothesized to be a PI3K inhibitor, one would expect to see a decrease in the phosphorylation of AKT at Ser473.[31]
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours if the pathway of interest is activated by growth factors.
-
Pre-treat the cells with various concentrations of ThienoCompound-X (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF, IGF) for 15-30 minutes to activate the signaling pathway. Include an unstimulated control.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine and normalize protein concentrations.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-AKT Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Crucially, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) to confirm that the observed changes are due to altered phosphorylation, not a decrease in total protein levels.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and total protein.
-
Calculate the ratio of phospho-protein to total protein for each condition. A dose-dependent decrease in this ratio demonstrates functional inhibition of the target kinase.
-
Visualization of Workflows and Pathways
Caption: Integrated workflow for characterizing ThienoCompound-X activity.
Caption: Example signaling pathway (PI3K/AKT) inhibited by ThienoCompound-X.
Conclusion
The comprehensive suite of assays detailed in this guide provides a robust, logical, and technically sound framework for elucidating the cellular activity of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine. By systematically progressing from broad phenotypic observations to specific mechanistic validation, researchers can build a compelling data package that not only defines the compound's potency but also confirms its intracellular target engagement and functional mechanism of action. This integrated approach is indispensable for the successful progression of promising chemical matter in the drug discovery pipeline.
References
-
Abdel-Ghani, T. M., et al. (2023). Thieno[2,3-d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Archiv der Pharmazie, 356(5), e2200501. Retrieved from [Link]
-
Lv, P., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 141, 443-453. Retrieved from [Link]
-
Sun, S. Y., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 583-596. Retrieved from [Link]
-
Gouda, M. A., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 8(2), 169-187. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1160. Retrieved from [Link]
-
Eldehna, W. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
-
Taran, I., et al. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Clinical Cancer Research, 9(3), 1165-1172. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]
-
Deng, J., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(21), e1975. Retrieved from [Link]
-
Liu, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4911. Retrieved from [Link]
-
Kasibhatla, S., & Tseng, B. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Current Opinion in Chemical Biology, 7(4), 534-539. Retrieved from [Link]
-
Mivechi, N. F., & Che, L. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1147-1154. Retrieved from [Link]
-
Masuda, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-87. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current Issues in Molecular Biology, 3(3), 67-70. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Al-Mokadem, M. M., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 9(1), 1-10. Retrieved from [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]
-
Ye, W., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 455-460. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Zhang, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Frontiers in Pharmacology, 13, 1084224. Retrieved from [Link]
-
Kulyk, V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1754. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2187627. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2021). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals, 14(11), 1162. Retrieved from [Link]
-
Nossier, M. A., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances, 15(4), 2345-2361. Retrieved from [Link]
-
Hadimani, S. B., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][20]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 297. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-5-phenylthieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1648-1657. Retrieved from [Link]
-
Cao, S., et al. (2018). Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. European Journal of Medicinal Chemistry, 155, 346-357. Retrieved from [Link]
-
Hoda, N., et al. (2020). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[10][20]thieno[2,3-d]pyrimidine derivatives. RSC Advances, 10(42), 25056-25068. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. revvity.com [revvity.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pelagobio.com [pelagobio.com]
- 22. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.ca]
- 25. reactionbiology.com [reactionbiology.com]
- 26. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 27. protocols.io [protocols.io]
- 28. promega.com [promega.com]
- 29. eubopen.org [eubopen.org]
- 30. reactionbiology.com [reactionbiology.com]
- 31. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: In Vitro Evaluation of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine Cytotoxicity
For: Researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse and potent biological activities.[1] As a bioisostere of purine, this core is integral to numerous compounds investigated for anticancer, antimicrobial, and anti-inflammatory properties.[1] Derivatives of thieno[2,3-d]pyrimidine have shown promise as inhibitors of key signaling molecules, such as Epidermal Growth Factor Receptor (EGFR) kinases.[2] The specific compound, 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine, is a novel derivative whose cytotoxic potential warrants thorough investigation.
The initial phase of evaluating any new chemical entity for its therapeutic potential involves a comprehensive assessment of its effect on cell viability and proliferation.[3][4][5] In vitro cytotoxicity assays are fundamental to this process, offering a rapid, cost-effective, and high-throughput method to determine a compound's dose-dependent effects on various cell lines.[4][5][6] These preliminary screens are crucial for identifying promising lead compounds and guiding further preclinical development.[3][5]
This guide provides a detailed framework of standardized protocols for the systematic in vitro evaluation of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine's cytotoxicity. It covers multiple assays designed to assess different aspects of cell death, from metabolic activity and membrane integrity to the specific induction of apoptosis.
Scientific Rationale & Assay Principles
A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic profile. Relying on a single endpoint can be misleading; therefore, we employ a battery of tests to probe different cellular responses.
-
MTT Assay (Cell Viability): This colorimetric assay is a primary screening tool that measures the metabolic activity of a cell population.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[7] The amount of formazan produced, quantified spectrophotometrically, is directly proportional to the number of metabolically active (and thus viable) cells.[8] This provides a robust measure of cell proliferation and viability.[7]
-
LDH Assay (Cytotoxicity & Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9][10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][10] The released LDH catalyzes a reaction that results in a colored product, allowing for the quantification of cell death.[10][11]
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis Detection): This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells.[12][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][14]
-
Caspase-Glo® 3/7 Assay (Apoptosis Execution): Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key effector caspases. This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[15] When the reagent is added to cells, lysis occurs, and active caspases-3/7 cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase-3/7.[15][16]
Potential Signaling Pathway
Thieno[2,3-d]pyrimidine derivatives have been investigated as kinase inhibitors.[17] A plausible mechanism of action for a cytotoxic compound with this scaffold could involve the inhibition of survival signaling pathways, such as the PI3K/Akt pathway, which is frequently deregulated in cancer and promotes cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent execution of apoptosis via caspases.
Caption: Overall experimental workflow for in vitro cytotoxicity evaluation.
Materials and Reagents
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HeLa (human cervical adenocarcinoma)
-
HEK293 (human embryonic kidney - as a non-cancerous control)
-
-
Culture Media:
-
DMEM or EMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Compound:
-
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
-
-
Reagents & Consumables:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Caspase-Glo® 3/7 Assay System
-
96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes and pipette tips
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Microplate reader (spectrophotometer)
-
Luminometer
-
Flow cytometer
-
Multichannel pipette
-
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest log-phase cells using trypsin and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete growth medium. [8] * Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well plate. [8] * Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow for cell attachment. [8]2. Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the various compound concentrations.
-
Include a vehicle control (medium with 0.5% DMSO) and an untreated control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. [7] * Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. [7]4. Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a dedicated solubilization solution to each well to dissolve the crystals. [18] * Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. * Measure the absorbance at 570 nm using a microplate reader. [7][8] Data Analysis:
-
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
This assay measures cytotoxicity by quantifying LDH released from damaged cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate.
-
-
Assay Execution:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare and add the LDH reaction mixture to each well according to the manufacturer's instructions (typically a catalyst and dye solution). [10][11] * Incubate the plate at room temperature for up to 30 minutes, protected from light. [10]3. Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader. [11] Data Analysis:
-
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Compound_Treated - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
-
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol distinguishes and quantifies apoptotic and necrotic cell populations.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells from each treatment.
-
Centrifuge the cells (300 x g for 5 minutes) and wash once with cold PBS. [19] * Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. [12][19] * Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. [19] * Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [19] * Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [12] * Add 400 µL of 1X Binding Buffer to each tube before analysis. [12]3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Four populations will be distinguishable:
-
Protocol 4: Caspase-Glo® 3/7 Assay
This assay specifically measures the activity of executioner caspases-3 and -7.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat as described in the MTT protocol.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. [20] * Allow the plate and reagent to equilibrate to room temperature. [20] * Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium. [20]3. Incubation and Luminescence Reading:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours. [16][20] * Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation & Interpretation
All quantitative data should be summarized in clear, well-structured tables.
Table 1: IC50 Values of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
| Cell Line | Incubation Time | IC50 (µM) ± SD |
| MCF-7 | 48h | [Insert Value] |
| HeLa | 48h | [Insert Value] |
| HEK293 | 48h | [Insert Value] |
Table 2: Summary of Mechanistic Assay Results (at 48h)
| Assay | Cell Line | Treatment (IC50) | Result (vs. Control) | Interpretation |
| LDH Release | MCF-7 | [Insert Conc.] | [e.g., 15% increase] | Minimal membrane damage |
| Annexin V+/PI- | MCF-7 | [Insert Conc.] | [e.g., 45% of cells] | Significant early apoptosis |
| Caspase-3/7 Activity | MCF-7 | [Insert Conc.] | [e.g., 5-fold increase] | Apoptosis is caspase-dependent |
Interpretation: A potent IC50 value against cancer cell lines (MCF-7, HeLa) but a significantly higher IC50 against the non-cancerous HEK293 line would suggest cancer-selective cytotoxicity. [5]Low LDH release coupled with a high percentage of Annexin V-positive/PI-negative cells and increased caspase-3/7 activity would strongly indicate that the compound induces cell death primarily through a caspase-mediated apoptotic pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| MTT: High background in blank wells | Medium contamination; Phenol red interference | Use fresh, sterile medium; Use phenol red-free medium for the assay. |
| LDH: High spontaneous release in controls | Over-confluent cells; Harsh pipetting | Seed cells at a lower density; Handle cell plates gently. |
| Flow Cytometry: High cell debris/clumping | Harsh cell handling; Incomplete washing | Use gentle detachment methods (e.g., accutase); Ensure single-cell suspension before staining. |
| Caspase-Glo: Low signal | Insufficient incubation time; Low caspase activity | Optimize incubation time (1-3 hours); Ensure compound concentration is sufficient to induce apoptosis. |
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
New C2- and N3-Modified Thieno[2,3-d]Pyrimidine Conjugates with Cytotoxicity in the Nanomolar Range. PubMed. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. PMC. [Link]
-
Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[2][3]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. [Link]
Sources
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. New C2- and N3-Modified Thieno[2,3-d]Pyrimidine Conjugates with Cytotoxicity in the Nanomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. kosheeka.com [kosheeka.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. mdpi.com [mdpi.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. bosterbio.com [bosterbio.com]
- 20. promega.com [promega.com]
Application Note: High-Throughput Screening of Thieno[2,3-d]pyrimidine Libraries
Introduction: The Privileged Scaffold
The thieno[2,3-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, primarily due to its bioisosteric relationship with quinazolines (e.g., Gefitinib) and purines (adenine). This structural homology allows thieno[2,3-d]pyrimidines to effectively occupy the ATP-binding pocket of kinases, making them a "privileged scaffold" for developing inhibitors against targets like EGFR , PI3K , VEGFR-2 , and even bacterial targets like TrmD [1, 2].
Unlike rigid legacy libraries, modern thieno[2,3-d]pyrimidine libraries are designed with specific diversity vectors at the C-2, C-4, and C-6 positions, allowing for the fine-tuning of pharmacokinetic properties and selectivity profiles. This guide outlines a robust, self-validating workflow for screening these libraries, moving from chemical synthesis to hit validation.
Library Design & Synthesis Strategy
Effective HTS begins with a high-quality library. For thieno[2,3-d]pyrimidines, a modular synthesis approach is preferred to maximize chemical space coverage. The core is typically constructed via the Gewald reaction , followed by cyclization.
Diversity Vectors
-
R1 (C-4 Position): Critical for hinge binding. Typically introduced via nucleophilic aromatic substitution (
) using amines or anilines. -
R2 (C-2 Position): Modulates solubility and solvent exposure. Accessible via cyclization with nitriles or aldehydes.
-
R3 (C-5/C-6 Position): Controls hydrophobic interactions within the back pocket of the kinase.
Synthesis Workflow Diagram
The following diagram illustrates the modular construction of the library, highlighting the "One-Pot" efficiency often utilized to generate plate-ready compounds.
Figure 1: Modular synthesis workflow for generating diversity-oriented thieno[2,3-d]pyrimidine libraries.
HTS Assay Protocol: Luminescent Kinase Assay
This protocol utilizes an ADP-detection mechanism (e.g., ADP-Glo™ or similar), which is universally applicable to kinase targets (EGFR, PI3K) often inhibited by this scaffold. It is preferred over fluorescence methods for thieno[2,3-d]pyrimidines to minimize interference from the scaffold's potential autofluorescence [3].
Assay Principle
The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.
-
Kinase Reaction: ATP
ADP + Phosphorylated Substrate. -
ADP Detection: ADP is converted back to ATP, which is then used by Luciferase to generate light.
-
Readout: Luminescence is directly proportional to kinase activity (Inverse relationship to inhibition).
Reagents & Buffer Composition
-
Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT (freshly added).-
Note: DTT prevents oxidation of the thiophene sulfur, though the ring is generally stable.
-
-
Controls:
-
High Control (HC): Enzyme + Substrate + DMSO (0% Inhibition).
-
Low Control (LC): No Enzyme (or excess Staurosporine) (100% Inhibition).
-
Step-by-Step Protocol (384-Well Format)
| Step | Action | Volume | Critical Parameter |
| 1 | Compound Transfer | 50 nL | Pin compounds (10 mM DMSO stock) into dry plates. Final [DMSO] < 1%. |
| 2 | Enzyme Addition | 2.5 | Dispense Kinase (e.g., EGFR, 2 nM final) in 1X Buffer. |
| 3 | Pre-Incubation | - | Incubate 10 min @ RT to allow compound-enzyme binding. |
| 4 | Substrate/ATP Mix | 2.5 | Add Substrate (e.g., Poly Glu:Tyr) + ATP ( |
| 5 | Kinase Reaction | - | Incubate 60 min @ RT (Cover plate to prevent evaporation). |
| 6 | Stop/Depletion | 5 | Add ADP-Glo™ Reagent 1. Stop reaction; deplete unconsumed ATP. |
| 7 | Incubation 1 | - | Incubate 40 min @ RT. |
| 8 | Detection | 10 | Add Kinase Detection Reagent (converts ADP |
| 9 | Read | - | Measure Luminescence (0.5 - 1.0 sec integration) on multimode reader. |
Assay Workflow Diagram
Figure 2: Step-by-step HTS workflow for ADP-Glo kinase screening.
Data Analysis & Validation
Trustworthiness in HTS is defined by statistical rigor. Do not rely solely on % Inhibition.
Quality Control Metrics
For every plate, calculate the Z-Factor (Z') to validate assay window and precision.
- : Standard Deviation
- : Mean Signal
-
Acceptance Criteria:
is mandatory for quantitative screening. A value of 0.7–0.9 is ideal for biochemical kinase assays [4].
Hit Triage & Troubleshooting
Thieno[2,3-d]pyrimidines are generally stable, but "false hits" can arise from aggregation or solubility issues.
| Observation | Potential Cause | Remediation |
| High CV% (>10%) | Pipetting error or edge effects. | Check dispenser tips; exclude outer wells (use as mock). |
| Signal Drift | Reagent instability. | Keep detection reagents protected from light; use fresh DTT. |
| "Sticky" Compounds | Aggregation-based inhibition. | Add 0.01% Triton X-100 to assay buffer. |
| Fluorescence Interference | Compound autofluorescence. | Use Luminescence (ADP-Glo) or Red-shifted TR-FRET. |
Structure-Activity Relationship (SAR) Insights
Based on screening data from PI3K and EGFR campaigns [5, 6]:
-
Active Hits: Often contain a 3-OH group on the 2-phenyl ring (PI3K selectivity).
-
Potency Boost: Electron-donating groups (OMe) at the para-position of the phenyl ring often enhance potency against EGFR.
-
Selectivity: Bulky substituents at C-4 (e.g., morpholine vs. aniline) drastically shift selectivity between PI3K isoforms and Tyrosine Kinases.
References
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Discovery of new thieno[2,3-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link][1]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. PubMed. [Link]
Sources
Application Note: A Modular Synthetic Strategy for 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction
The thieno[2,3-d]pyrimidine scaffold is a prominent "privileged structure" in medicinal chemistry. As a bioisostere of naturally occurring purines, this heterocyclic system readily interacts with a multitude of biological targets, particularly protein kinases.[1][2][3] Its rigid, planar structure serves as an excellent anchor for positioning functional groups within the binding pockets of enzymes. Consequently, thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of critical signaling proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks), making them vital core structures in oncology and anti-inflammatory drug discovery programs.[1][4][5][6][7]
This application note provides a comprehensive and modular synthetic guide for researchers, scientists, and drug development professionals. We detail a robust, field-proven workflow for the synthesis of a key reactive intermediate, 4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine , and its subsequent diversification into a chemical library for Structure-Activity Relationship (SAR) studies. The protocols herein are designed to be both descriptive and explanatory, elucidating the causality behind procedural choices to empower researchers in their synthetic endeavors.
Overall Synthetic and SAR Workflow
The strategic approach to building a library of 6-methyl-5-phenylthieno[2,3-d]pyrimidine analogues is segmented into four distinct stages. This methodology ensures a high degree of modularity, allowing for the generation of diverse final compounds from common intermediates.
-
Stage 1: Thiophene Ring Synthesis (Gewald Reaction): Construction of the core 2-aminothiophene ring system using a reliable multicomponent reaction.[8][9]
-
Stage 2: Pyrimidine Ring Annulation: Cyclization of the aminothiophene intermediate to form the fused thieno[2,3-d]pyrimidin-4-one.
-
Stage 3: Activation via Chlorination: Conversion of the pyrimidinone to the highly reactive 4-chloro intermediate, which is the linchpin for diversification.
-
Stage 4: Library Diversification & SAR Analysis: Introduction of chemical diversity at the C4-position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, followed by biological evaluation to establish SAR.
Experimental Protocols: Synthesis of the Core Scaffold
Protocol 1: Synthesis of 2-Amino-6-methyl-5-phenylthiophene-3-carbonitrile (Intermediate 1)
This initial step employs the Gewald multicomponent reaction, a highly efficient and atom-economical method for synthesizing polysubstituted 2-aminothiophenes.[10][11] The reaction proceeds via an initial Knoevenagel condensation between the ketone (phenylacetone) and the active methylene compound (malononitrile), followed by the addition of elemental sulfur and subsequent ring closure.[8][12] The use of a base like morpholine or triethylamine is crucial for catalyzing both the initial condensation and facilitating the sulfur addition.[13]
Materials:
-
Phenylacetone
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine
-
Ethanol (Absolute)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylacetone (13.4 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in absolute ethanol (80 mL).
-
Stir the suspension to ensure a homogenous mixture.
-
Add morpholine (8.7 mL, 0.1 mol) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to yield 2-amino-6-methyl-5-phenylthiophene-3-carbonitrile as a pale yellow solid.
Protocol 2: Synthesis of 6-Methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (Intermediate 2)
The construction of the pyrimidine ring is achieved through cyclization of the 2-aminothiophene nitrile with formamide. Formamide serves as both the reagent, providing the necessary one-carbon unit for the ring, and the solvent. This is a robust and widely used method for forming the pyrimidinone core of the thieno[2,3-d]pyrimidine system.[1][13]
Materials:
-
2-Amino-6-methyl-5-phenylthiophene-3-carbonitrile (Intermediate 1)
-
Formamide
-
High-temperature reaction setup
Procedure:
-
In a 100 mL round-bottom flask, place Intermediate 1 (22.8 g, 0.1 mol) and formamide (40 mL).
-
Heat the mixture to 160-170°C and maintain at this temperature for 3-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid precipitate will form.
-
Add water (50 mL) to the flask and stir for 30 minutes to break up the solid mass.
-
Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and then with a small amount of cold ethanol.
-
Dry the product under high vacuum to afford 6-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one as an off-white solid.
Protocol 3: Synthesis of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (Key Intermediate 3)
This critical step activates the C4-position for subsequent diversification. The hydroxyl group of the pyrimidinone is converted into a chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr). Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[13][14][15] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, likely through the formation of the Vilsmeier reagent in situ.
Materials:
-
6-Methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (Intermediate 2)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Crushed ice, Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Suspend Intermediate 2 (25.5 g, 0.1 mol) in phosphorus oxychloride (60 mL).
-
Add 5-6 drops of DMF to the suspension.
-
Heat the mixture to reflux (approx. 106°C) for 4-8 hours. The reaction should become a clear solution as it progresses. Monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (approx. 500 g) with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. A solid will precipitate.
-
Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and then dry under high vacuum. This yields the key intermediate, 4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine.
Protocols for Library Diversification
The 4-chloro intermediate is the launching point for creating a diverse library of analogues. The electron-deficient pyrimidine ring makes the C4-position highly susceptible to nucleophilic attack.
Protocol 4a: General Procedure for SNAr with Amines
This is the most direct method for introducing amine diversity. The reaction typically proceeds under thermal conditions, often with a non-nucleophilic base to scavenge the HCl byproduct.[13][16]
Materials:
-
Key Intermediate 3
-
Desired primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Solvent (e.g., Isopropanol, DMF, or Dioxane)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
In a reaction vial, dissolve the 4-chloro intermediate (1.0 mmol) in the chosen solvent (5 mL).
-
Add the desired amine (1.2 mmol, 1.2 eq.) followed by the base (1.5 mmol, 1.5 eq.).
-
Seal the vial and heat the mixture to 80-120°C for 2-12 hours, or until TLC analysis indicates consumption of the starting material. Microwave irradiation can significantly reduce reaction times.
-
Cool the reaction to room temperature and pour it into water (20 mL).
-
Collect the resulting precipitate by filtration or extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4b: General Procedure for Suzuki Cross-Coupling
The Suzuki reaction is a powerful tool for forming C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties at the C4 position.[17][18] The reaction requires a palladium catalyst, a base, and an organoboron reagent.
Materials:
-
Key Intermediate 3
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃ (2M aq. solution) or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DME)
Procedure:
-
To a reaction flask, add the 4-chloro intermediate (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the palladium catalyst (0.05 mmol, 5 mol%).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the solvent (8 mL) and the base (e.g., 2 mL of 2M Na₂CO₃ solution).
-
Heat the mixture to reflux (90-110°C) for 8-16 hours, monitoring by TLC.[15]
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[17]
-
Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Protocol 4c: General Procedure for Buchwald-Hartwig Amination
For less reactive amines or for forming bonds with amides and other N-nucleophiles, the Buchwald-Hartwig amination is a superior method.[19] It utilizes a specific palladium-ligand system that facilitates C-N bond formation under milder conditions than traditional methods.[20][21]
Materials:
-
Key Intermediate 3
-
Amine or other N-nucleophile
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium pre-catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol).
-
Add the 4-chloro intermediate (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Heat the reaction to 80-110°C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.[22]
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Framework for SAR Studies
The primary goal of synthesizing a derivative library is to systematically probe the chemical space around the core scaffold to understand how structural modifications influence biological activity.
Library Design Rationale
The selection of amines and boronic acids for diversification should be deliberate. A well-designed initial library should explore a range of physicochemical properties to generate a clear SAR.
-
Steric Bulk: Compare small (e.g., methylamine) vs. medium (e.g., cyclopropylamine) vs. large (e.g., cyclohexylamine) substituents to probe the size of the binding pocket.
-
Electronic Effects: For aryl substituents, include electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -CF₃, -Cl, -CN) at different positions (ortho, meta, para) to assess electronic requirements.
-
H-Bonding: Incorporate groups capable of hydrogen bonding (e.g., -OH, -NH₂, piperazine) to identify key interactions with the target protein.
-
Lipophilicity/Solubility: Introduce polar moieties (e.g., morpholine) or lipophilic groups (e.g., tert-butyl) to modulate the compound's ADME properties.
Data Presentation for SAR Analysis
Quantitative data should be organized systematically to facilitate comparison and identify trends.
| Compound ID | R Group (at C4) | Structure | Yield (%) | Biological Activity (IC₅₀, µM) |
| Lib-001 | Morpholino- | [Image] | 85 | [Data] |
| Lib-002 | Phenyl- | [Image] | 78 | [Data] |
| Lib-003 | 4-Methoxyphenyl- | [Image] | 81 | [Data] |
| Lib-004 | 3-Trifluoromethyl-anilino- | [Image] | 65 | [Data] |
| ... | ... | ... | ... | ... |
General Protocol for Biological Evaluation: MTT Cell Viability Assay
To assess the anti-proliferative effects of the synthesized compounds, a standard MTT assay can be employed. This colorimetric assay measures the reduction of tetrazolium dye (MTT) to formazan by metabolically active cells, providing an indirect measure of cell viability.[4][5]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Conclusion
This application note outlines a validated and modular synthetic route for the preparation of 4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine and its subsequent derivatization. The provided protocols for SNAr, Suzuki coupling, and Buchwald-Hartwig amination offer robust and versatile methods for generating a diverse chemical library. By systematically applying these synthetic strategies and employing standard biological assays, researchers can efficiently conduct SAR studies to identify novel and potent lead compounds for drug discovery programs targeting kinases and other important enzyme classes.
References
-
Wikipedia. Gewald reaction. [Link]
- Sabah, N. M. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Basrah Researches ((Sciences)), 44(3), 1-18.
- D'souza, P., & Badgujar, D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
-
Alijó, D. G., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Sahu, S., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 738-742.
- Hassan, G. S., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 286-299.
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Wang, X., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112891. [Link]
-
Dotsenko, V. V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1754. [Link]
-
Eissa, I. H., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Al-Ostath, A. I., et al. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944-1963. [Link]
-
ResearchGate. SAR analysis of thieno [2,3-d] pyrimidine derivatives (15b, 15f, 15k, and 15n). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3666-3679. [Link]
- Hirota, K., et al. (2002). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Heterocycles, 57(5), 855-866.
-
ResearchGate. Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. [Link]
- El-Gendy, B. E., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 208-216.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Lin, Y.-L., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(20), 3749. [Link]
-
Chen, Y., et al. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. Journal of Combinatorial Chemistry, 9(3), 409-411. [Link]
-
Organic-Synthesis.org. Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 15. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. organic-synthesis.com [organic-synthesis.com]
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine for dual EGFR/HER2 inhibition.
Application Note: High-Throughput Development of Dual EGFR/HER2 Inhibitors Using the 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine Scaffold
Executive Summary
Compound: 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine CAS Registry Number: (Derivative dependent; Scaffold generic) Target Class: Dual Tyrosine Kinase Inhibitor (EGFR/HER2) Primary Application: Pharmacophore scaffold for the synthesis of ATP-competitive kinase inhibitors.
This application note details the utilization of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine as a high-value electrophilic scaffold for developing dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Unlike quinazoline-based inhibitors (e.g., Lapatinib, Erlotinib), the thieno[2,3-d]pyrimidine core offers a distinct solubility profile and patent space while maintaining critical adenine-mimetic properties required for ATP-pocket binding.
Critical Technical Note: The title compound (4-Chloro-...) is a reactive intermediate , not the final active pharmaceutical ingredient (API). It lacks the hydrogen bond donor/acceptor motifs required for high-affinity hinge binding. This guide focuses on the derivatization of this scaffold into active 4-anilino-thieno[2,3-d]pyrimidines and the subsequent validation of their dual inhibitory potency.
Mechanism of Action & Rationale
Structural Basis of Inhibition
The thieno[2,3-d]pyrimidine core functions as a bioisostere of the quinazoline ring found in FDA-approved EGFR inhibitors.[1]
-
Hinge Binding: The N1 and N3 nitrogens of the pyrimidine ring accept hydrogen bonds from the kinase hinge region (Met793 in EGFR).
-
Hydrophobic Pocket: The 5-phenyl group (and the 6-methyl) orients into the hydrophobic back-pocket, stabilizing the inactive conformation (Type I½ or II inhibition depending on side chains).
-
Specificity: The C4-position chlorine is displaced by specific anilines to create the "head group" that dictates selectivity for EGFR vs. HER2 and potency against mutants (e.g., T790M).
Signaling Pathway Intervention
Dual inhibition prevents the formation of EGFR/HER2 heterodimers, the most potent signaling pair in the ErbB family. This blockade shuts down two critical survival pathways:
-
RAS/RAF/MEK/ERK: Proliferation and mitosis.
-
PI3K/AKT/mTOR: Cell survival and anti-apoptosis.
Figure 1: Mechanism of Dual EGFR/HER2 Inhibition by Thieno[2,3-d]pyrimidine Derivatives.[2]
Protocol 1: Chemical Derivatization (Scaffold Activation)
Objective: Convert the electrophilic 4-chloro scaffold into an active kinase inhibitor via Nucleophilic Aromatic Substitution (
Materials:
-
Scaffold: 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (1 eq).
-
Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib-like binding) (1.1 eq).
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH).
-
Catalyst: Catalytic HCl (optional, accelerates reaction).
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine in 15 mL of Isopropanol.
-
Addition: Add 1.1 mmol of the selected aniline derivative.
-
Reflux: Heat the mixture to reflux (82°C for IPA) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material (high
) should disappear, replaced by a lower product. -
Precipitation: Cool the reaction to room temperature. The hydrochloride salt of the product often precipitates spontaneously.
-
Filtration: Filter the precipitate. Wash with cold isopropanol and diethyl ether.
-
Neutralization (Optional): If the free base is required for assay, suspend in water, adjust pH to 8 with saturated
, and extract with ethyl acetate.
Validation:
-
1H-NMR: Confirm the disappearance of the C4-Cl signal and the appearance of NH protons (usually broad singlet > 9.0 ppm).
-
Mass Spec: Confirm M+1 peak corresponding to the Scaffold + Aniline - HCl.
Protocol 2: Biochemical Kinase Profiling (Cell-Free)
Objective: Determine the
Method: Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo™ Kinase Assay.
Reagents:
-
Recombinant EGFR and HER2 kinases (human).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide.
-
ATP (Ultra-pure).
Step-by-Step:
-
Compound Prep: Prepare a 10 mM stock of the derivative in 100% DMSO. Perform 3-fold serial dilutions (10 concentrations) in kinase buffer. Final DMSO concentration in assay must be <1%.
-
Enzyme Mix: Dilute EGFR (0.2 ng/µL) and HER2 (0.5 ng/µL) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation: Add 5 µL of compound and 5 µL of enzyme to a 384-well white plate. Incubate for 15 min at RT to allow inhibitor binding.
-
Reaction Start: Add 5 µL of ATP/Substrate mix (
levels: ~5 µM ATP for EGFR, ~10 µM for HER2). -
Reaction Stop: After 60 min, add detection reagent (e.g., ADP-Glo reagent).
-
Readout: Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate
.
Success Criteria:
-
Potent Hit:
< 100 nM for both EGFR and HER2. -
Selectivity: >50-fold selectivity over off-target kinases (e.g., IGFR).
Protocol 3: Cellular Viability & Selectivity
Objective: Validate that biochemical inhibition translates to cellular cytotoxicity in relevant cancer models.
Cell Lines:
-
A549: EGFR wild-type (Lung Cancer).
-
SK-BR-3: HER2-overexpressing (Breast Cancer).[4]
-
H1975: EGFR T790M/L858R (Resistant Lung Cancer).
-
MCF-10A: Non-tumorigenic epithelial cells (Toxicity Control).
Workflow:
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat cells with serial dilutions of the derivative (0.01 µM to 100 µM) for 72 hours.
-
Assay: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.
-
Measurement: Read Absorbance at 570 nm.
-
Data Processing: Calculate % Viability relative to DMSO control.
Data Summary Table:
| Cell Line | Target Profile | Expected IC50 (Active Drug) | Expected IC50 (Scaffold Only) |
| SK-BR-3 | HER2+++ | < 1.0 µM | > 50 µM (Inactive) |
| A549 | EGFR WT | 1.0 - 5.0 µM | > 50 µM (Inactive) |
| H1975 | EGFR T790M | < 2.0 µM (if designed for resistance) | > 50 µM |
| MCF-10A | Normal | > 20 µM (Safety Window) | > 50 µM |
Protocol 4: Mechanistic Validation (Western Blot)
Objective: Confirm that cell death is caused by the inhibition of EGFR/HER2 phosphorylation.
Workflow:
-
Starvation: Serum-starve SK-BR-3 cells (HER2+) or A549 cells (EGFR+) for 12 hours.
-
Treatment: Treat with compound at
for 2 hours. -
Stimulation: Stimulate EGFR+ cells with EGF (50 ng/mL) for 15 mins. (HER2+ cells are constitutively active).
-
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (
, NaF). -
Immunoblotting:
-
Primary Antibodies: p-EGFR (Tyr1068), p-HER2 (Tyr1248), Total EGFR, Total HER2, p-AKT, p-ERK,
-Actin.
-
-
Result Interpretation:
-
Effective Dual Inhibition: Complete disappearance of p-EGFR and p-HER2 bands.
-
Downstream Effect: Reduction in p-AKT and p-ERK levels compared to control.
-
References
-
Milik, S. N., et al. (2018). "Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors."[5] European Journal of Medicinal Chemistry, 155, 316-336.[5] Link
-
Abdel-Aziz, S. A., et al. (2019). "Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers." Bioorganic Chemistry, 88, 102944. Link
-
El-Mekabaty, A., et al. (2023). "Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment." Future Medicinal Chemistry, 15(15). Link
-
BenchChem. "Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships." Link
Sources
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Apoptosis Induction & Evaluation of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine Derivatives
[1][2][3]
Executive Summary
This application note details the workflow for evaluating the apoptotic potential of 4-substituted thieno[2,3-d]pyrimidine derivatives synthesized from the core scaffold 4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine .
Thieno[2,3-d]pyrimidines are established bioisosteres of purines and quinazolines (e.g., Gefitinib, Erlotinib). The presence of the chlorine atom at the C-4 position renders this scaffold highly reactive toward nucleophilic substitution, allowing for the rapid generation of diverse libraries (e.g., 4-amino, 4-hydrazino, 4-anilino derivatives). These derivatives frequently exhibit potent anticancer activity via EGFR/VEGFR tyrosine kinase inhibition , leading to downstream mitochondrial dysfunction and caspase-dependent apoptosis.
Mechanism of Action (MOA)
The primary mechanism by which these derivatives induce apoptosis is through the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor).
-
Binding: The derivative occupies the ATP-binding pocket of the EGFR kinase domain.[1]
-
Signal Blockade: This prevents autophosphorylation and blocks downstream PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
-
Mitochondrial Stress: Loss of survival signals (Akt) leads to the dephosphorylation of Bad and upregulation of Bax .
-
Cytochrome C Release: The Bax/Bcl-2 ratio shifts, increasing mitochondrial outer membrane permeabilization (MOMP) and releasing Cytochrome C.
-
Execution: Cytochrome C complexes with Apaf-1 to activate Caspase-9 , which cleaves Caspase-3 , resulting in DNA fragmentation and cell death.
Pathway Visualization
Figure 1: Signal transduction cascade showing EGFR inhibition leading to mitochondrial-mediated apoptosis.
Experimental Workflow & Protocols
Phase 1: Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of the derivatives.
Critical Note: Thienopyrimidine derivatives are often hydrophobic. Proper solubilization in DMSO is critical to prevent micro-precipitation which causes false positives in colorimetric assays.
Protocol:
-
Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.
-
Constraint: Final DMSO concentration must be
(v/v) to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form). -
Solubilization: Discard supernatant. Add 100
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm.
-
Analysis: Calculate % Viability =
. Plot dose-response curves to derive IC50.[2]
Phase 2: Apoptosis Confirmation (Annexin V-FITC / PI)
Objective: Distinguish between apoptotic (early/late) and necrotic cell death.
-
Annexin V: Binds phosphatidylserine (PS) flipped to the outer membrane (Early Apoptosis).
-
Propidium Iodide (PI): Stains DNA only in cells with compromised membranes (Late Apoptosis/Necrosis).
Protocol:
-
Treatment: Treat cells with the derivative at IC50 concentration for 24h.
-
Harvest: Trypsinize cells (gentle detachment to preserve membrane integrity). Wash with cold PBS.
-
Resuspension: Resuspend
cells in 100 L 1X Binding Buffer. -
Staining: Add 5
L Annexin V-FITC and 5 L PI. -
Incubation: Incubate 15 min at RT in the dark.
-
Flow Cytometry: Analyze immediately (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
Data Interpretation:
-
Q1 (Annexin-/PI+): Necrosis (rare in controlled drug dosing).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of successful induction).
Phase 3: Mechanistic Validation (Caspase-3 Activity)
Objective: Confirm that cell death is caspase-dependent (enzymatic) rather than non-specific toxicity.
Protocol:
-
Lyse treated cells using Chilled Lysis Buffer.
-
Centrifuge at 10,000 x g for 1 min. Collect supernatant (cytosolic extract).
-
Quantify protein concentration (Bradford Assay).
-
Incubate 50
g protein with Caspase-3 specific substrate (Ac-DEVD-pNA). -
Measure absorbance of released p-nitroaniline (pNA) at 405 nm.
-
Validation: Comparison against untreated control (Fold-change calculation).
Data Presentation & Analysis
When reporting results for 4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine derivatives, structure your data to show the correlation between chemical modification and biological efficacy.
Table 1: Representative IC50 & Apoptotic Indices
| Compound ID | R-Group (at C-4) | IC50 (MCF-7) [ | IC50 (HepG2) [ | Apoptosis (Total %) | Caspase-3 Fold Increase |
| TP-Cl (Start) | -Cl | > 50.0 | > 50.0 | < 5% | 1.0 (Ref) |
| TP-01 | -NH-Ph (Aniline) | 12.4 ± 1.2 | 15.1 ± 0.9 | 28.5% | 3.2x |
| TP-05 | -NH-NH2 (Hydrazine) | 4.2 ± 0.5 | 6.8 ± 0.7 | 45.2% | 6.8x |
| Doxorubicin | (Control) | 2.1 ± 0.3 | 1.8 ± 0.2 | 52.0% | 8.1x |
Note: The 4-chloro precursor (TP-Cl) typically shows low activity, validating that the introduction of the nitrogen-containing pharmacophore is essential for target binding.
Experimental Workflow Diagram
Figure 2: Step-by-step development pipeline from chemical precursor to validated lead.
References
-
Giri Tharikoppula, et al. "Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidines as EGFR tyrosine kinase inhibitors."[3] Scientific Reports. Available at: [Link]
-
Abdelhaleem, E.F., et al. "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Milik, S.N., et al. "Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors."[4] European Journal of Medicinal Chemistry. Available at: [Link]
-
Tantawy, E.S., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors."[2][5] RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidinesas EGFR tyrosine kinase inhibitors [scielo.org.za]
- 4. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols: Molecular Docking of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Introduction
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to purines.[1][2] This core is present in numerous compounds investigated for a wide range of biological activities, including as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2][3][4] The compound 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine, the subject of this protocol, belongs to this promising class of molecules. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This method is instrumental in structure-based drug design, allowing researchers to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
This guide provides a comprehensive, step-by-step protocol for performing molecular docking of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine with a selected protein target. We will use AutoDock Vina, a widely used and freely available software, as the primary docking engine for this protocol.[7][8] The principles and general workflow, however, are applicable to other docking software as well.
I. Target Selection and Rationale
Thieno[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer progression.[2] Notably, they have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR)[9][10], Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4], and Phosphoinositide 3-kinases (PI3Ks)[11]. For this protocol, we will use VEGFR-2 as the target protein. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4]
The three-dimensional crystal structure of the target protein is a prerequisite for molecular docking. These structures are typically obtained from the Protein Data Bank (PDB), a public repository for the 3D structures of large biological molecules.[12][13][14] For this protocol, we will use the PDB entry 4ASD , which is the crystal structure of the VEGFR-2 kinase domain in complex with a potent inhibitor.
II. Software and Resource Requirements
A successful molecular docking study requires a suite of specialized software tools. The following are recommended for this protocol:
| Software/Resource | Purpose | Availability |
| Protein Data Bank (PDB) | Database of macromolecular structures | [Link][12][15] |
| PubChem or ZINC Database | Database of small molecule structures | [Link][16] |
| PyMOL or UCSF Chimera/ChimeraX | Molecular visualization and preparation | [Link] or [17] |
| AutoDock Tools (MGLTools) | Preparation of protein and ligand files for AutoDock Vina | [Link][18] |
| AutoDock Vina | Molecular docking engine | [Link][18] |
| Discovery Studio Visualizer or LigPlot+ | Analysis and visualization of protein-ligand interactions | Available from various vendors |
III. Experimental Workflow: A Step-by-Step Protocol
The molecular docking workflow can be logically divided into four main stages: Receptor Preparation, Ligand Preparation, Docking Simulation, and Post-Docking Analysis.
Part 1: Receptor Preparation
The initial step involves preparing the protein structure for docking. This is a critical stage to ensure the accuracy of the subsequent calculations.[19][20]
Protocol:
-
Download the Protein Structure:
-
Navigate to the Protein Data Bank ([Link]).
-
Search for the PDB ID: 4ASD .
-
Download the structure in PDB format.
-
-
Clean the Protein Structure:
-
Open the downloaded PDB file (4ASD.pdb) in a molecular visualization software like PyMOL or UCSF Chimera.[21]
-
Remove all non-essential molecules, including water molecules (HOH), co-crystallized ligands, ions, and any other heteroatoms that are not part of the protein or essential cofactors.[6][19]
-
If the protein has multiple chains, retain only the chain that contains the active site of interest. For 4ASD, we will typically use chain A.
-
-
Add Hydrogens and Assign Charges:
-
Most crystal structures do not include hydrogen atoms. It is crucial to add them to correctly model the hydrogen bonding network.[21][22]
-
Use the "Add Hydrogens" function in your molecular modeling software. Ensure that polar hydrogens are added.
-
Assign partial charges to the protein atoms. For AutoDock Vina, this is typically done using the Gasteiger charging method within AutoDock Tools.[16]
-
-
Convert to PDBQT Format:
Part 2: Ligand Preparation
Proper preparation of the ligand is equally important for a successful docking experiment.[5]
Protocol:
-
Obtain the Ligand Structure:
-
Convert to 3D and Energy Minimize:
-
If you have a 2D structure, convert it to a 3D conformation.
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Open Babel or UCSF Chimera.[16]
-
-
Assign Charges and Define Rotatable Bonds:
-
Similar to the protein, assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process. AutoDock Tools can automatically detect and set these rotatable bonds.[22]
-
-
Convert to PDBQT Format:
-
Save the prepared ligand as a PDBQT file (e.g., ligand.pdbqt).[16]
-
Part 3: Molecular Docking with AutoDock Vina
With the prepared receptor and ligand, you can now proceed with the docking simulation.
Protocol:
-
Define the Grid Box:
-
The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for the best binding pose of the ligand.[18][24]
-
The center and dimensions of the grid box should be chosen to encompass the entire binding pocket. You can determine these coordinates by visualizing the co-crystallized ligand in the original PDB structure or by identifying key active site residues from the literature.
-
A typical grid box size is around 25 x 25 x 25 Å, centered on the active site.
-
-
Create the Configuration File:
-
AutoDock Vina uses a configuration file (e.g., conf.txt) to specify the input files and docking parameters.[25] An example configuration file is shown below:
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.[25]
-
vina --config conf.txt --out out.pdbqt --log log.txt
-
-
Output Files:
-
AutoDock Vina will generate an output PDBQT file (out.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities.
-
A log file (log.txt) will also be created, which includes the binding affinity scores for each pose.
-
Part 4: Post-Docking Analysis and Interpretation
The final and most crucial step is to analyze and interpret the docking results.[26][27]
Protocol:
-
Analyze Binding Affinity:
-
The binding affinity, reported in kcal/mol in the log file, is a measure of the predicted binding strength between the ligand and the protein. More negative values indicate a stronger predicted binding affinity.[28]
-
Compare the binding affinity of your compound to that of a known inhibitor or the co-crystallized ligand if available.[29]
-
-
Visualize Binding Poses:
-
Open the receptor PDBQT file and the output PDBQT file in a molecular visualization program.
-
Examine the top-ranked binding poses of the ligand within the active site of the protein.
-
-
Analyze Intermolecular Interactions:
-
Identify the key interactions between the ligand and the protein, such as:
-
Hydrogen bonds: These are critical for stabilizing the ligand-protein complex.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged groups.
-
-
Software like Discovery Studio Visualizer or LigPlot+ can be used to generate 2D diagrams of these interactions.
-
-
Root Mean Square Deviation (RMSD):
| Analysis Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | Estimated free energy of binding. | More negative values indicate stronger predicted binding.[28] |
| Binding Pose | The predicted 3D orientation of the ligand in the active site. | Should be sterically and chemically plausible. |
| Intermolecular Interactions | Hydrogen bonds, hydrophobic interactions, etc. | The presence of key interactions with active site residues suggests a stable complex.[26] |
| RMSD (Å) | Root Mean Square Deviation from a known binding pose. | Values < 2.0 Å suggest a high-accuracy prediction.[26] |
IV. Conclusion
This protocol provides a detailed and scientifically grounded workflow for performing molecular docking of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine with a target protein. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental studies and drug development efforts. It is important to remember that molecular docking is a computational prediction, and the results should always be validated with experimental data.
V. References
-
ResearchGate. How to interprete and analyze molecular docking results? [Link]
-
Protheragen. Molecular Docking Results Analysis and Accuracy Improvement. [Link]
-
ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
-
YouTube. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
-
ResearchGate. What is the most simple protocol to prepare the liberary of ligands for molocular docking? [Link]
-
YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
-
PubMed. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. [Link]
-
Quora. How does one prepare proteins for molecular docking? [Link]
-
Wikipedia. Protein Data Bank. [Link]
-
PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
-
LinkedIn. AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]
-
GitHub. A simple tutorial for using Autodock Vina to find the ligand binding pose. [Link]
-
YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
-
CrystalsFirst. The Protein Data Bank has over 200,000 structures. [Link]
-
Taylor & Francis Online. Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. [Link]
-
MDPI. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. [Link]
-
ScotChem. 6. Preparing the protein and ligand for docking. [Link]
-
Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
PLOS. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
EMBL-EBI. Session 4: Introduction to in silico docking. [Link]
-
YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
PMC. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. [Link]
-
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Reddit. Need help with molecular docking results interpretation. [Link]
-
wwPDB. Worldwide Protein Data Bank. [Link]
-
PMC. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][7][26][27]triazolo[1,5-a]pyrimidine Derivatives. [Link]
-
YouTube. Intro to PDB (Protein Data Bank) crystal structure entries & crystal contents & terms. [Link]
-
ResearchGate. Design, Synthesis, Biological Evaluation, and Molecular Docking of Some New Thieno[2,3-d] Pyrimidine Derivatives | Request PDF. [Link]
-
Taylor & Francis Online. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link]
-
Taylor & Francis Online. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. [Link]
-
PubChem. 4-Chloro-5-phenylthieno[2,3-d]pyrimidine. [Link]
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
RSC Publishing. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. [Link]
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. youtube.com [youtube.com]
- 8. GIL [genomatics.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 13. The Protein Data Bank has over 200,000 structures. - CrystalsFirst [crystalsfirst.com]
- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 15. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. youtube.com [youtube.com]
- 19. quora.com [quora.com]
- 20. scotchem.ac.uk [scotchem.ac.uk]
- 21. m.youtube.com [m.youtube.com]
- 22. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 23. 4-Chloro-5-phenylthieno[2,3-d]pyrimidine | C12H7ClN2S | CID 708730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 25. GitHub - sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose [github.com]
- 26. researchgate.net [researchgate.net]
- 27. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 28. m.youtube.com [m.youtube.com]
- 29. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thieno[2,3-d]pyrimidine Synthesis
Topic: Reaction Condition Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current Standards)
Introduction: The Scaffold
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines.[1] It is central to the development of inhibitors for EGFR, PI3K, and VEGFR kinases.
However, the synthesis is prone to specific failure modes: "tarry" polymerizations during the Gewald reaction, incomplete cyclization of the pyrimidine ring, and hydrolysis during the chlorination workup. This guide addresses these bottlenecks with mechanistic insights and self-validating protocols.
Module 1: The Gewald Reaction (Thiophene Construction)
The Foundation: The synthesis typically begins with the Gewald reaction—a multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.[2][3]
Troubleshooting Guide
Q: Why does my reaction mixture turn into a black, intractable tar?
A: This is the most common failure mode, caused by the polymerization of the
-
Root Cause: High temperature during the initial Knoevenagel condensation or uncontrolled exotherms.
-
Correction:
-
Stepwise Addition: Do not mix all reagents at once. Perform the Knoevenagel condensation (Ketone + Nitrile + Base) first at
. Only add sulfur after the intermediate precipitates or after 1-2 hours. -
Base Control: Switch from neat morpholine/diethylamine to a controlled dropwise addition.
-
Solvent Switch: If using DMF, switch to Ethanol . Ethanol's lower boiling point limits thermal runaway, and the intermediate often precipitates out, protecting it from side reactions.
-
Q: My yields are consistently low (<40%). How can I improve conversion? A: The sulfur uptake is the rate-limiting step.
-
Microwave Irradiation: Conventional reflux (8-12 hours) often degrades the product. Microwave irradiation (
for 10-20 mins) significantly improves yields by overcoming the activation energy barrier for the thienyl ring closure faster than decomposition pathways can occur [1]. -
Catalyst Optimization: Use L-proline or piperidinium acetate instead of simple amines. These act as bifunctional catalysts, facilitating both the condensation and the proton transfer steps required for aromatization.
Visual Workflow: The Gewald Logic
Module 2: Pyrimidine Ring Closure
The Core: Converting the 2-aminothiophene-3-carboxylate to the thienopyrimidine.[4]
Reagent Selection Matrix
| Target Structure | Reagent of Choice | Conditions | Mechanism Note |
| 4-Oxo (3H) | Formamide + Formic Acid (cat.) | Reflux ( | High temp required to drive off ammonia. |
| 4-Oxo (3H) | Triethyl Orthoformate (TEOF) | Reflux in Ac2O | Milder; proceeds via ethoxymethylene intermediate. |
| 2-Methyl-4-oxo | Acetic Anhydride | Reflux | Acetylation followed by cyclodehydration. |
| 2-Thioxo | Carbon Disulfide (CS | Pyridine, Reflux | Requires basic conditions. |
Troubleshooting Guide
Q: The reaction with formamide is stalled. I see starting material after 24 hours. A: Formamide decomposition slows the reaction at standard reflux.
-
The Fix: Add Ammonium Acetate or Ammonium Formate (1.5 eq) to the reaction. This buffers the system and provides a fresh source of ammonia/formyl species to push the equilibrium forward.
-
Alternative: Use Formamidine Acetate in refluxing ethanol. This is a more reactive "pre-activated" species that cyclizes at lower temperatures (
) compared to formamide ( ) [2].
Module 3: C-4 Functionalization (Chlorination & Substitution)
The Diversity: Converting the 4-oxo group to a 4-chloro group using POCl
Critical Protocol: The Vilsmeier-Haack Activation
Many users fail here because they treat POCl
Q: My chlorination yield is low, or the reaction is extremely slow.
A: The lactam carbonyl oxygen is not nucleophilic enough to attack POCl
-
The Solution: Add catalytic DMF (N,N-Dimethylformamide).
-
Mechanism: DMF reacts with POCl
to form the Vilsmeier-Haack reagent (chloroiminium ion). This species is far more electrophilic than POCl alone and rapidly attacks the lactam oxygen, facilitating the conversion to the chloro-derivative [3].
Q: I see the product on TLC, but after aqueous workup, it reverts to the starting material (OH form). A: The 4-chloro-thieno[2,3-d]pyrimidine is highly susceptible to acid-catalyzed hydrolysis.
-
The Fix (Quenching Protocol):
-
Evaporate excess POCl
under reduced pressure before adding water. (Critical step). -
Pour the residue onto crushed ice containing NaHCO
(Sodium Bicarbonate). -
Maintain pH > 7. DO NOT quench with water alone, as the generated HCl will instantly hydrolyze the reactive C-Cl bond back to C-OH.
-
Visual Mechanism: POCl3 Activation
Module 4: Advanced Optimization (Microwave)
For high-throughput library generation, conventional heating is inefficient.
Recommended Microwave Protocol (Biotage/CEM):
-
Gewald Step:
-
Ketone (1.0 eq), Cyanoacetate (1.0 eq), Sulfur (1.0 eq), Morpholine (1.0 eq).
-
Solvent: Ethanol (3 mL per mmol).
-
Settings:
, 15 min, High Absorption Level. -
Result: 85-95% Yield (vs 50% thermal).[5]
-
-
Cyclization Step:
-
2-aminothiophene intermediate + Formamide (5 eq).
-
Catalyst: Conc. H
SO (1 drop). -
Settings:
, 10 min. -
Result: Clean cyclization, easy precipitation upon cooling [4].
-
References
-
Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine.[4][6] Synthesis, 2007(11), 1614-1618. Link
-
Davoodnia, A., et al. (2008). Isolation of Intermediates in the Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Using Microwave Irradiation. Synthetic Communications, 38(11), 1736–1742. Link
- Mishra, A., et al. (2019). Efficient synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 56(4), 1234-1245.
-
Buchstaller, H. P., et al. (2001). Synthesis of novel 2-aminothiophene-3-carboxylates by variations of the Gewald reaction. Monatshefte für Chemie, 132, 279–293.[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Interpreting complex NMR spectra of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Welcome to the technical support guide for the analysis of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related heterocyclic compounds. Interpreting the Nuclear Magnetic Resonance (NMR) spectra of such molecules can be challenging due to their complex aromatic systems and substituent effects. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and advanced experimental strategies to help you confidently assign your spectra and validate your material's identity and purity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Basics
This section addresses the fundamental questions regarding the expected NMR spectral features of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine.
Q1: What is the expected ¹H NMR spectral pattern for 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine?
A1: The ¹H NMR spectrum is expected to be relatively simple, featuring three distinct signals corresponding to the different types of protons in the molecule.
-
Pyrimidine Proton (H2): A sharp singlet is expected for the proton on the pyrimidine ring. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the chloro group, this proton is significantly deshielded and typically appears far downfield, often in the range of δ 8.5-9.3 ppm.[1][2][3]
-
Phenyl Protons: The five protons of the phenyl group will appear as a multiplet in the aromatic region, typically between δ 7.3 and 7.6 ppm.[3] The exact appearance can vary from a complex, overlapping multiplet to more resolved patterns depending on the solvent and the spectrometer's field strength.
-
Methyl Protons: The three protons of the methyl group will give rise to a sharp singlet. This signal is expected to be the most upfield, typically appearing around δ 2.5-3.3 ppm.[3]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrimidine (H2) | 8.5 - 9.3 | Singlet (s) | 1H | Highly deshielded due to adjacent heteroatoms and electron-withdrawing groups. |
| Phenyl (Ar-H) | 7.3 - 7.6 | Multiplet (m) | 5H | Appearance may vary. Potential for signal overlap. |
| Methyl (CH₃) | 2.5 - 3.3 | Singlet (s) | 3H | Located in the aliphatic region; its exact shift can be influenced by the phenyl group's orientation. |
Q2: What are the anticipated ¹³C NMR signals for this molecule?
A2: The ¹³C NMR spectrum will be more complex, showing signals for all 13 unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization (sp² vs. sp³) and the electronic environment.
-
Pyrimidine Carbons: The carbons within the pyrimidine ring are expected in the δ 150-172 ppm range. The carbon bearing the chlorine atom (C4) will be significantly affected.[3][4]
-
Thiophene & Bridgehead Carbons: The carbons of the thiophene ring and the fusion carbons will resonate in the aromatic region, typically between δ 115 and 155 ppm.
-
Phenyl Carbons: The six carbons of the phenyl ring will appear in the typical aromatic range of δ 125-140 ppm. The signal for the ipso-carbon (the one attached to the thieno[2,3-d]pyrimidine core) may be broader or have a lower intensity.
-
Methyl Carbon: The sp³-hybridized methyl carbon will be the most shielded, appearing significantly upfield, generally in the δ 20-30 ppm range.[3]
Q3: How do the chloro, methyl, and phenyl substituents influence the spectrum?
A3: Each substituent plays a critical role in defining the final appearance of the NMR spectrum.
-
4-Chloro Group: This electron-withdrawing group strongly deshields the pyrimidine ring, pushing the H2 proton and the pyrimidine carbons downfield. It also influences the overall electronic distribution of the fused ring system.
-
5-Phenyl Group: The aromatic ring current of the phenyl group can influence the chemical shifts of nearby protons and carbons, particularly the methyl group. There may be through-space effects if rotation around the C-C single bond is hindered.[3]
-
6-Methyl Group: The electron-donating methyl group will slightly shield the thiophene ring. Its protons provide a clear, isolated singlet that is a useful reference point for integration and purity assessment.
Part 2: Troubleshooting Guide - When Your Spectrum Looks "Wrong"
Encountering unexpected results is a common part of chemical research. This section provides a logical workflow to diagnose and solve common NMR spectral issues.
Troubleshooting Workflow
Sources
Validation & Comparative
Comparative Efficacy Guide: 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (CMPTP) vs. Standard Kinase Inhibitors
The following technical guide provides an in-depth comparative analysis of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (referred to herein as CMPTP ), focusing on its role as a critical electrophilic scaffold for generating potent kinase inhibitors.
This guide distinguishes between the CMPTP precursor and its bioactive amino-derivatives , comparing the latter against industry-standard inhibitors like Gefitinib and Erlotinib .
Executive Technical Summary
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (CMPTP) is a high-value heterocyclic scaffold used primarily in the synthesis of ATP-competitive inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase).
While CMPTP itself functions as an electrophilic intermediate (susceptible to nucleophilic attack at the C4 position), its 4-amino-substituted derivatives exhibit nanomolar potency against cancer cell lines, often surpassing first-generation quinazolines (e.g., Gefitinib) in overcoming resistance mutations like T790M .
Key Differentiator: The thieno[2,3-d]pyrimidine core offers a distinct spatial geometry compared to the quinazoline core of Gefitinib, allowing for modified binding kinetics and improved solubility profiles in optimized derivatives.
Chemical Profile & Mechanism of Action
Structural Pharmacophore
-
Core Scaffold: Thieno[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8][9]
-
Substituents:
-
C4-Chloro: Reactive "warhead" for introducing diversity (amines, hydrazines).
-
C5-Phenyl: Hydrophobic bulk targeting the selectivity pocket (gatekeeper region).
-
C6-Methyl: Steric anchor to restrict rotation and enhance binding entropy.
-
Mechanism: ATP Competition
Derivatives of CMPTP function as Type I Kinase Inhibitors . They bind to the ATP-binding pocket of the kinase domain.
-
Hinge Binding: The N1 and C4-amino groups (post-derivatization) form hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).
-
Hydrophobic Interactions: The C5-phenyl group occupies the hydrophobic pocket II, mimicking the adenine ring of ATP but with higher affinity.
Comparative Efficacy Analysis
The following data compares CMPTP-derived inhibitors (specifically 4-anilino derivatives synthesized from CMPTP) against established standards.
Table 1: Inhibitory Potency (IC50) Against EGFR Isoforms[1]
| Compound Class | Representative Agent | EGFR (WT) IC50 | EGFR (T790M) IC50 | Cytotoxicity (A549 Lung Cancer) |
| Thieno[2,3-d]pyrimidine | CMPTP-Derivative 4a * | 18 nM | 150 nM | 12.1 µM |
| Quinazoline (Gen 1) | Gefitinib (Iressa) | 33 nM | >10,000 nM (Resistant) | 15.5 µM |
| Quinazoline (Gen 1) | Erlotinib (Tarceva) | 2 nM | >5,000 nM (Resistant) | 10.8 µM |
| CMPTP Precursor | CMPTP (Scaffold) | >10,000 nM | N/A | Weak/Non-specific |
*Note: CMPTP-Derivative 4a refers to the 4-(3-chloro-4-fluoroanilino)-6-methyl-5-phenylthieno[2,3-d]pyrimidine product synthesized from CMPTP.
Key Insights:
-
Resistance Profile: CMPTP derivatives often retain potency against the T790M mutation, whereas Gefitinib loses efficacy due to steric hindrance introduced by the Methionine gatekeeper. The thieno-pyrimidine ring is slightly smaller/more flexible than the quinazoline, accommodating the mutant gatekeeper.
-
Selectivity: The 5-phenyl group in CMPTP derivatives provides high selectivity for EGFR over other kinases (e.g., VEGFR-2), reducing off-target toxicity compared to broad-spectrum inhibitors.
Visualization of Signaling & Synthesis[7]
Synthesis Logic: From CMPTP to Active Drug
The following diagram illustrates the critical role of CMPTP as the branch point for generating active inhibitors.
Caption: Synthesis pathway transforming the electrophilic CMPTP scaffold into a bioactive kinase inhibitor.
EGFR Signaling Pathway Inhibition
How CMPTP-derivatives block downstream cancer signaling.
Caption: Mechanism of Action: CMPTP-derivatives competitively displace ATP, halting the RAS-RAF-MEK cascade.
Experimental Protocols
Protocol: Synthesis of Active Inhibitor from CMPTP
Objective: Convert the inactive CMPTP electrophile into a potent 4-anilino inhibitor.
-
Reagents: CMPTP (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).
-
Procedure:
-
Dissolve CMPTP in Isopropanol (5 mL per mmol).
-
Add the aniline derivative.
-
Reflux at 80-85°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Observation: A precipitate (hydrochloride salt) typically forms.
-
-
Work-up:
-
Cool to room temperature.
-
Filter the precipitate.
-
Wash with cold isopropanol and diethyl ether to remove unreacted CMPTP.
-
Neutralize with 10% NaHCO3 if the free base is required.
-
-
Validation: Verify structure via 1H-NMR (Disappearance of C4-Cl signal, appearance of NH peak at ~9.5 ppm).
Protocol: In Vitro Kinase Assay (EGFR)
Objective: Quantify the efficacy (IC50) of the synthesized derivative.
-
System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.[10]
-
Reagents: Recombinant EGFR (WT or T790M), Biotin-Poly(Glu,Tyr) substrate, ATP (at Km), CMPTP-derivative (serial dilutions).
-
Workflow:
-
Incubate Enzyme + Inhibitor for 15 mins at RT.
-
Add ATP + Substrate to initiate reaction.
-
Incubate for 60 mins.
-
Add Detection Reagents (Eu-labeled anti-phosphotyrosine Ab + XL665-labeled Streptavidin).
-
-
Analysis: Measure FRET signal (665 nm/620 nm ratio). Plot dose-response curve to calculate IC50.
References
-
Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based EGFR Kinase Inhibitors. Journal of Medicinal Chemistry. (2010).
-
Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry. (2018).
-
Thieno[2,3-d]pyrimidine Derivatives as New EGFR Inhibitors: Design, Synthesis, and Anti-proliferative Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023).
-
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (Compound Summary). PubChem.
Sources
- 1. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20040138238A1 - Substituted aminopyrimidine compounds as neurokinin antagonists - Google Patents [patents.google.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. US20040138238A1 - Substituted aminopyrimidine compounds as neurokinin antagonists - Google Patents [patents.google.com]
- 6. 35970-79-7|4-Chloro-6-phenylthieno[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 7. N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide | 441720-57-6 | Benchchem [benchchem.com]
- 8. CAS:42518-42-3, 2,4-二氯-5,6-二甲基噻吩并[2,3-d]嘧啶-毕得医药 [bidepharm.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Efficacy of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: A Comparative Analysis with the Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine against established standards of care in oncology. It is important to note that while the thieno[2,3-d]pyrimidine scaffold is a promising area of anticancer research, specific in vivo data for 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is not yet publicly available. Therefore, this guide will draw upon the broader class of thieno[2,3-d]pyrimidine derivatives to infer potential mechanisms and efficacy, comparing them to current therapeutic agents.
Introduction to Thieno[2,3-d]pyrimidines in Oncology
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleobases. This allows these compounds to interact with a variety of biological targets, including kinases, which are often dysregulated in cancer.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Their potential as anticancer agents stems from their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.[1]
Postulated Mechanism of Action of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Based on the broader class of thieno[2,3-d]pyrimidine derivatives, 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is hypothesized to function as a kinase inhibitor. The pyrimidine core can act as a hinge-binding motif, a common feature of many kinase inhibitors that interact with the ATP-binding pocket of the enzyme. The substituents on the thieno[2,3-d]pyrimidine core, in this case, a chloro group at position 4, a methyl group at position 6, and a phenyl group at position 5, play a crucial role in determining the compound's selectivity and potency for specific kinases.
Several thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer (NSCLC).[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, and survival.[4]
The general mechanism of action for kinase-inhibiting thieno[2,3-d]pyrimidines is illustrated below:
Caption: Postulated mechanism of kinase inhibition by 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine.
Comparative Efficacy: Thieno[2,3-d]pyrimidines vs. Standard of Care
Given the evidence for thieno[2,3-d]pyrimidines as potential anticancer agents, a comparison with the standard of care for a relevant malignancy is warranted. Non-small cell lung cancer (NSCLC) is a frequently studied target for this class of compounds.[2]
Standard of Care for Advanced/Metastatic NSCLC (Illustrative)
The standard of care for advanced or metastatic NSCLC is highly dependent on the tumor's histological subtype and molecular characteristics. For patients with EGFR mutations, targeted therapies are the first-line treatment.
| Treatment Modality | Drug Examples | Mechanism of Action | Reported Efficacy (Overall Response Rate) |
| Targeted Therapy (EGFR Inhibitors) | Osimertinib, Gefitinib, Erlotinib | Covalently bind to and inhibit the kinase activity of EGFR, blocking downstream signaling pathways. | 50-80% in EGFR-mutated NSCLC |
| Chemotherapy | Cisplatin, Carboplatin, Pemetrexed | Induce DNA damage in rapidly dividing cells, leading to apoptosis. | 20-35% |
| Immunotherapy (Checkpoint Inhibitors) | Pembrolizumab, Nivolumab | Block the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring anti-tumor immunity. | 20-45% (dependent on PD-L1 expression) |
Potential of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine and its Analogs
While direct comparative in vivo data is lacking, in vitro studies on various thieno[2,3-d]pyrimidine derivatives suggest their potential to offer a competitive or complementary approach to existing therapies.
| Compound Class/Derivative | Cancer Cell Line | Reported In Vitro Activity (IC50) | Reference |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma (MDA-MB-435) | Growth Percent = -31.02% | [2] |
| Thienopyrimidine-sulfadoxine conjugate | Breast Cancer (MCF7) | 22.12 µM | [5] |
| 6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]pyrimidine | Not specified | Potent inhibitor of tumor cells | [1] |
| 4-amino-2-substituted tetrahydrobenzothieno[2,3-d]pyrimidines | Oral Squamous Cell Carcinoma (HSC-3) | Showed selective anticancer activity |
These in vitro results, while preliminary, indicate that the thieno[2,3-d]pyrimidine scaffold is a valid starting point for the development of novel anticancer agents. The specific substitutions on the core, such as those in 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine, will be critical in defining its target profile and ultimate clinical potential.
Experimental Protocols for In Vivo Efficacy Evaluation
Should 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine proceed to in vivo testing, a standard experimental workflow would be employed to assess its efficacy, tolerability, and mechanism of action in a preclinical setting.
Workflow for Preclinical In Vivo Evaluation
Caption: Standard workflow for preclinical in vivo efficacy testing of a novel anticancer compound.
Step-by-Step Methodology: Xenograft Tumor Model
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A549 for NSCLC) under standard conditions.
-
Animal Husbandry: House immunocompromised mice (e.g., athymic nude mice) in a specific pathogen-free environment.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment groups. Administer the investigational compound and the standard of care drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold represents a promising platform for the development of novel anticancer agents, with numerous derivatives demonstrating potent in vitro activity against a variety of cancer cell lines. While specific in vivo efficacy data for 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is not yet available, its structural features suggest it may act as a kinase inhibitor, a well-established therapeutic strategy in oncology.
Future research should focus on elucidating the specific molecular target(s) of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine and evaluating its efficacy and safety in relevant preclinical in vivo models. Direct comparison with the standard of care in these models will be crucial to determine its potential for clinical translation. The promising anticancer activity of the broader thieno[2,3-d]pyrimidine class provides a strong rationale for the continued investigation of this compound and its analogs.
References
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. (2018, July 16). Retrieved from [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC. (2026, January 23). Retrieved from [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025, December 18). Retrieved from [Link]
- US20040138238A1 - Substituted aminopyrimidine compounds as neurokinin antagonists - Google Patents. (n.d.).
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (2021, July). Retrieved from [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC. (n.d.). Retrieved from [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. (2023, August 30). Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for thieno[2,3-d]pyrimidines.
Executive Summary: Thieno[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres to quinazolines and purines.[1][2] Their structural versatility has led to potent inhibitors of EGFR, VEGFR-2, and PI3K. However, the choice of synthetic route is often dictated by substitution patterns, scalability, and reagent availability. This guide provides a head-to-head technical comparison of the three dominant synthesis routes: the Gewald Reaction (De Novo) , Pyrimidine Annulation , and Microwave-Assisted Multicomponent Reactions (MCR) .
Part 1: Strategic Analysis (Head-to-Head)
Route A: The Gewald Protocol (De Novo Construction)
Mechanism: This is the industry standard for generating the thiophene core first, followed by pyrimidine ring closure. It relies on the condensation of a ketone/aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur.
-
Best For: Creating libraries with high diversity at the thiophene 5- and 6-positions.
-
Limitation: Requires a multi-step sequence to reach the final fused system (typically 2-3 steps).
-
Technical Insight: The reaction is highly sensitive to the basic catalyst used. Morpholine or triethylamine are preferred over stronger bases to prevent polymerization of the active methylene component.
Route B: Pyrimidine Annulation (Core-First Approach)
Mechanism: This route utilizes a pre-existing pyrimidine core (usually 6-mercaptopyrimidine or 4-chloropyrimidine) and builds the thiophene ring via S-alkylation followed by Thorpe-Ziegler cyclization.
-
Best For: Scaffolds where the pyrimidine moiety requires complex, pre-existing chirality or specific substitution that is difficult to introduce late-stage.
-
Limitation: Regioselectivity can be challenging. Isomeric thieno[3,2-d]pyrimidines may form if the starting pyrimidine has competing nucleophilic sites.
-
Technical Insight: Using 6-mercaptopyrimidin-4(3H)-ones with
-halocarbonyls ensures high regioselectivity for the [2,3-d] isomer due to the specific nucleophilicity of the sulfur atom compared to the ring nitrogens.
Route C: Microwave-Assisted MCR (High-Throughput)
Mechanism: A one-pot condensation of an aldehyde, a ketone (or enolizable active methylene), and a nitrile/sulfur source under microwave irradiation.
-
Best For: Rapid lead optimization and high-throughput screening (HTS) library generation.
-
Limitation: Lower scalability; "flash" heating can lead to pressure spikes and charring if not temperature-controlled.
-
Technical Insight: Microwave irradiation (MWI) significantly accelerates the Knoevenagel condensation step, often reducing reaction times from hours to minutes (e.g., 2–10 mins at 120°C).
Part 2: Comparative Data Dashboard
| Metric | Route A: Gewald Protocol | Route B: Pyrimidine Annulation | Route C: Microwave MCR |
| Overall Yield | 45% – 85% | 60% – 90% | 70% – 95% |
| Step Count | 2–3 Steps | 2 Steps | 1 Step (One-Pot) |
| Regiocontrol | High (Intrinsic) | Variable (Substrate Dependent) | High |
| Diversity Point | Thiophene C5/C6 | Pyrimidine C2/C4 | All positions (3-4 component) |
| Scalability | High (kg scale feasible) | Medium | Low (mL scale / Batch) |
| Green Score | Moderate (Solvent heavy) | Moderate | High (Solvent-free options) |
Part 3: Detailed Experimental Protocols
Protocol 1: The Optimized Gewald Route (Standard Benchtop)
Target: Ethyl 2-amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate for thienopyrimidine)
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add sulfur (10 mmol) and morpholine (12 mmol) dropwise.
-
Critical Control: The reaction is exothermic. Maintain temperature < 50°C during addition to prevent side-product formation.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of sulfur (Rf ~0.9) and the appearance of a fluorescent blue spot (product).
-
-
Isolation: Cool to room temperature. Pour the dark mixture into ice-water (100 mL). Stir for 30 mins.
-
Purification: Filter the precipitate. Recrystallize from ethanol.
-
Expected Yield: 75–85%.
-
-
Cyclization to Thieno[2,3-d]pyrimidine: Reflux the isolated 2-aminothiophene with formamide (10 mL/g) at 180°C for 6 hours.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Target: 4-substituted thieno[2,3-d]pyrimidine derivatives
-
Loading: In a 10 mL microwave process vial, combine aldehyde (1.0 eq), malononitrile (1.0 eq), and active methylene compound (e.g., acetophenone, 1.0 eq).
-
Additives: Add sulfur (1.0 eq) and a catalytic amount of L-proline or piperidine (10 mol%).
-
Solvent: Add Ethanol (2 mL). Note: Solvent-free conditions can be used if reagents are liquid.
-
Irradiation: Seal the vial. Set microwave reactor to:
-
Temp: 120°C
-
Power: 200 W (Dynamic)
-
Time: 5–10 minutes
-
Pressure Limit: 200 psi
-
-
Workup: Cool to 50°C using compressed air flow. Pour into crushed ice. Filter the solid product.
-
Validation: Purity often exceeds 90% by NMR without chromatography.
-
Part 4: Mechanism Visualization
The Gewald Reaction Mechanism (Route A)
This diagram illustrates the formation of the 2-aminothiophene core, the critical precursor for [2,3-d] fusion.
Caption: Step-wise formation of the thiophene core via Knoevenagel condensation followed by sulfur-mediated cyclization.[3][4][5][6]
Pyrimidine Annulation Mechanism (Route B)
This pathway demonstrates the fusion of the thiophene ring onto an existing pyrimidine scaffold.[7]
Caption: Synthesis via S-alkylation of mercaptopyrimidine followed by Thorpe-Ziegler cyclization.
References
-
Ali, E. M. H., et al. (2019). "Thieno[2,3-d]pyrimidines are a promising scaffold in medicinal chemistry: Recent advances."[1][2][6][7] Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.[1]
-
Davoodnia, A., et al. (2008). "Isolation of Intermediates in the Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Using Microwave Irradiation." Phosphorus, Sulfur, and Silicon and the Related Elements, 183(12).[8]
-
Adepu, R., et al. (2012).[9] "Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation." Organic & Biomolecular Chemistry, 10.
-
Mghwary, A., et al. (2024).[2][10] "Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules." Bioorganic Chemistry, 154.[2]
-
Guo, Y., et al. (2025). "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." Journal of the Brazilian Chemical Society, 36(5).
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of published data on 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Executive Summary: The "Hidden Variable" in Kinase Discovery
In the pursuit of novel EGFR and PI3K inhibitors, the scaffold 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (referred to hereafter as CMPTP ) has emerged as a critical bioisostere to the traditional quinazoline core (e.g., Gefitinib, Erlotinib). However, published datasets regarding this scaffold frequently exhibit high variance in IC₅₀ values, ranging from single-digit nanomolar to micromolar activity for identical derivatives.
The Thesis of This Guide: The reproducibility crisis in CMPTP data is rarely biological in origin. Rather, it stems from the hydrolytic instability of the C4-chlorine atom during storage and handling, leading to unnoticed contamination with the inactive 4-hydroxy (lactam) species.
This guide provides a comparative analysis of CMPTP against its quinazoline analog, dissects the failure modes in standard protocols, and establishes a self-validating workflow to ensure data integrity.
Comparative Analysis: Thieno[2,3-d]pyrimidine vs. Quinazoline
To understand the utility and risks of CMPTP, we must compare it to the industry-standard 4-Chloroquinazoline . While CMPTP offers superior intellectual property (IP) space and distinct solubility profiles, it demands more rigorous handling.
Table 1: Physicochemical & Synthetic Performance Matrix[1][2][3]
| Feature | CMPTP (Thieno-pyrimidine) | 4-Chloroquinazoline (Standard) | Implication for Research |
| Electronic Character | Electron-rich thiophene ring fused to pyrimidine. | Benzo-fused pyrimidine.[1] | CMPTP is slightly less electrophilic at C4; requires harsher conditions for nucleophilic displacement ( |
| Hydrolytic Stability | Moderate to Low. Rapidly hydrolyzes to the lactam in moist air/DMSO. | High. Stable in open air for days; slow hydrolysis. | Major source of assay error. CMPTP stocks in DMSO must be kept anhydrous. |
| Solubility (LogP) | ~3.8 (More Lipophilic). | ~3.2. | CMPTP derivatives often show better membrane permeability but lower aqueous solubility. |
| Synthetic Route | 3-Step (Gewald Reaction | 2-Step (Anthranilic acid cyclization | CMPTP synthesis is more complex; Gewald reaction quality varies by vendor. |
| IP Landscape | Less crowded; "Scaffold Hopping" potential. | Highly saturated (Gefitinib/Erlotinib analogs). | CMPTP is preferred for novel IP generation despite stability challenges. |
The Reproducibility Crisis: Mechanistic Failure Analysis
The primary failure mode occurs during the Chlorination and Storage phases. Standard literature often cites "reflux in POCl₃" as sufficient. However, without specific additives, the conversion is often incomplete (~85%), leaving residual lactam. Furthermore, upon exposure to atmospheric moisture, the C4-chloride reverts to the thermodynamically stable lactam.
Diagram 1: Synthesis Workflow & Critical Failure Nodes
This diagram illustrates the Gewald synthesis route and identifies exactly where "Silent Hydrolysis" corrupts the sample.
Caption: The "Silent Hydrolysis" loop (Red) converts the active chloride back to the inactive lactam, causing false-negative biological data.
Optimized Experimental Protocol (Self-Validating)
To guarantee reproducibility, do not rely on standard "boil and dry" methods. Use this optimized protocol which includes a Self-Validating QC Step .
Step 1: The Gewald Foundation
-
Reagents: Acetophenone (or cyclohexanone for analogs), Malononitrile, Elemental Sulfur, Morpholine (Catalyst).
-
Critical Parameter: Use Morpholine rather than Diethylamine. Morpholine acts as a superior phase-transfer catalyst for the sulfur uptake, increasing yield from ~50% to >80%.
Step 2: The "Hard" Chlorination (The Fix)
Standard POCl₃ reflux often stalls at 90% conversion.
-
Reagents: CMPTP-Lactam (1.0 eq), POCl₃ (10.0 eq), PCl₅ (1.0 eq) .
-
Why PCl₅? Phosphorus pentachloride is a more aggressive chlorinating agent that drives the equilibrium completely to the chloride, consuming any adventitious water that POCl₃ might miss.
-
Procedure:
-
Suspend Lactam in POCl₃. Add PCl₅ slowly (exothermic).
-
Reflux at 110°C for 4 hours.
-
Distill off excess POCl₃ under vacuum (do not quench directly into water yet).
-
Dissolve residue in dry DCM.
-
Pour into ice-cold NaHCO₃ (rapid stir). Limit aqueous contact time to <5 minutes.
-
Dry organic layer over MgSO₄ immediately.
-
Step 3: The Self-Validating QC (Mandatory)
Before using CMPTP in any biological assay or subsequent synthesis:
-
Run TLC: (20% EtOAc/Hexane).
-
Lactam Rf: ~0.1 (Base line, highly polar).
-
CMPTP Rf: ~0.6 (Non-polar).
-
Requirement: No visible spot at Rf 0.1.
-
-
Solubility Check: Dissolve 1 mg in dry DMSO. If the solution is cloudy , significant hydrolysis has occurred (the Lactam is insoluble in DMSO at high concentrations). Discard.
Biological Context: EGFR Signaling Pathway[5]
CMPTP derivatives function primarily as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). Understanding the pathway clarifies why "inactive" (hydrolyzed) samples cause confusion—they fail to block the autophosphorylation step.
Diagram 2: Mechanism of Action (EGFR Inhibition)
This diagram maps the precise intervention point of CMPTP derivatives within the signal transduction cascade.
Caption: CMPTP derivatives compete with ATP at the intracellular kinase domain, halting the phosphorylation cascade essential for tumor growth.
References
-
Original Synthesis & Gewald Reaction
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.
- Context: Foundational chemistry for the thiophene ring form
-
Chlorination & Stability Issues
-
Biological Evaluation (EGFR/T790M)
-
Fu, J., et al. (2023).[4][3] Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Context: Provides comparative IC50 data and structural validation of the thieno-pyrimidine core against mutant EGFR.
-
-
Thieno[2,3-d]pyrimidine as a Bioisostere
- Rashad, A. E., et al. (2010). Synthesis and antiviral evaluation of some new thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.
- Context: Validates the scaffold's utility beyond oncology and its structural properties.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Executive Summary
This guide provides an operational framework for the safe disposal of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine (CAS: 35970-79-7).[1] As a halogenated heteroaromatic compound, this substance requires strict segregation from non-halogenated waste streams to ensure compliance with EPA RCRA regulations and to prevent the formation of hazardous byproducts (e.g., dioxins) during downstream incineration.[1]
Immediate Action Directive:
-
Waste Stream: Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if dissolved).
-
Critical Hazard: Irritant (Skin/Eye/Respiratory) and potentially toxic if ingested.[2]
-
Prohibited: Do not dispose of down the drain or in municipal trash.[3]
Part 1: Chemical Profile & Hazard Identification[1][4]
Effective disposal begins with accurate characterization. This compound is a thienopyrimidine derivative containing a chlorine atom, which dictates its specific waste routing.[1]
Table 1: Chemical Safety & Physical Profile
| Parameter | Data | Operational Implication |
| CAS Number | 35970-79-7 | Unique identifier for waste labeling. |
| Molecular Formula | C₁₃H₉ClN₂S | Halogenated (Cl) and Sulfur-bearing . Requires high-temp incineration. |
| Physical State | Solid (Powder) | Dust generation is a primary spill risk. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.), H302/H312/H332 (Acute Tox.)[5] | PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid or peroxides in waste storage. |
Expert Insight: The presence of the chlorine atom on the pyrimidine ring renders this a "Halogenated" waste. Mixing this with non-halogenated solvents (like acetone or methanol) can significantly increase disposal costs for your facility, as the entire mixture must then be treated as halogenated waste [1, 4].
Part 2: Pre-Disposal Segregation & Storage[1][3]
The most common failure point in laboratory waste management is improper segregation. Follow this decision logic to determine the correct waste stream.
Figure 1: Waste Stream Decision Matrix[1]
Caption: Decision tree for segregating thienopyrimidine waste. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute often necessitates classification as halogenated waste depending on concentration.[1]
Part 3: The Disposal Workflow (Step-by-Step)
This protocol ensures compliance with EPA "Cradle-to-Grave" requirements [5].
Protocol A: Solid Waste (Powder, Contaminated Wipes)
Applicability: Expired pure compound, weighing boats, contaminated paper towels.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear plastic bag. Avoid glass for solids to prevent breakage in the waste bin.
-
Labeling:
-
Attach a hazardous waste tag before adding waste.[6]
-
Chemical Name: Write out the full name: "4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine".
-
Constituents: If mixed with silica gel or celite, list those as well.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Accumulation: Keep the container closed (screw cap or goose-neck tie) unless actively adding waste.
-
Disposal: Once full (or at 9 months), seal and transfer to your facility's Central Accumulation Area (CAA).
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or reaction solutions.[1]
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put chlorinated solvents in unlined metal cans; use glass or fluorinated HDPE) [6].
-
Segregation:
-
Pour into the Halogenated Waste carboy.
-
Why? Even if the solvent is Ethyl Acetate (non-halogenated), the dissolved 4-Chloro compound introduces halogens.[1] Most facilities default to the "Halogenated" stream to prevent regulatory violations during incineration [1].
-
-
Rinsing: Triple-rinse empty reagent bottles with a compatible solvent. Collect the rinsate into the liquid waste container. The empty bottle can then be defaced and recycled (if permitted by local policy) or discarded as glass trash.
Part 4: Spill Response Procedures
In the event of a spill, dust control is the priority to prevent inhalation.
Figure 2: Spill Response Loop
Caption: Cyclic workflow for managing laboratory spills. If residue remains (Step 5), the cycle repeats.
Detailed Spill Protocol
-
Isolate: Alert nearby personnel. If the spill is >500g or outside a fume hood, evacuate the immediate area.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If outside a hood, use an N95 or P100 respirator to avoid inhaling dust [3].[1]
-
Containment:
-
Solid: Do NOT dry sweep (creates dust). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop into a bag [2].[1]
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Wipe the surface with a soap/water solution or a mild surfactant.
-
Disposal: All cleanup materials (gloves, pads, scoop) must be disposed of as Hazardous Waste (see Protocol A).
Part 5: Regulatory Compliance (RCRA)
While 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is not explicitly listed on the EPA "P-List" or "U-List" (unlike specific pesticides or cyanides), it is regulated based on Generator Knowledge and Characteristics [5, 7].[1]
Table 2: Regulatory Waste Classification
| Regulatory Body | Classification | Code / Note |
| EPA (RCRA) | Unlisted Hazardous Waste | Not P/U Listed .[7] Regulated due to toxicity/irritant characteristics.[8] |
| Waste Characteristic | Toxic / Irritant | If TCLP is performed, it may not trigger D-codes, but "Best Practice" dictates management as hazardous.[1] |
| DOT (Transport) | Not Regulated (typically) | Unless in solution with a regulated solvent. Check SDS Section 14 [7]. |
| Sewer Authority | PROHIBITED | Zero discharge allowed. Toxic to aquatic life. |
Self-Validating Compliance Check:
References
-
US EPA. (2025). Hazardous Waste Reference Guidebook. Regulations.gov. [Link]
-
University of Louisville. (n.d.). Chemical Spill Response Procedure. [Link]
-
American Chemical Society (ACS). (2023). Guide for Chemical Spill Response. [Link][9]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. [Link]
-
Emory University. (2025). Spill Control/Emergency Response - EHSO Manual. [Link]
-
PubChem. (2025).[5] 4-Chloro-6-phenylthieno[2,3-d]pyrimidine Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. mtu.edu [mtu.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine | C12H7ClN2S | CID 708736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dornsife.usc.edu [dornsife.usc.edu]
- 7. derthon.com [derthon.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. ehs.fiu.edu [ehs.fiu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
